2-Bromo-5-isopropoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYHLTYVNBUNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716760 | |
| Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857992-23-5 | |
| Record name | 2-Bromo-5-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857992-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-isopropoxypyridine
This guide provides a comprehensive technical overview of 2-Bromo-5-isopropoxypyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical properties, established synthesis protocols, reactivity, and significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
This compound is a disubstituted pyridine derivative featuring a bromine atom at the 2-position and an isopropoxy group at the 5-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for introducing the 5-isopropoxypyridine moiety into more complex molecular architectures. The pyridine ring, an electron-deficient aromatic system, is a privileged scaffold in medicinal chemistry. The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, while the isopropoxy group modulates the molecule's electronic properties, lipophilicity, and steric profile.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. The data for this compound is summarized below.
Core Physicochemical Data
The key physical and chemical identifiers for this compound are presented in the table below. These properties are crucial for reaction setup, purification, and storage.
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-(propan-2-yloxy)pyridine | N/A |
| CAS Number | 870521-31-6 | [1] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | N/A |
| Appearance | Clear, colorless liquid | [1] |
| Refractive Index | 1.5280-1.5330 @ 20°C | [1] |
| Storage | Store under inert atmosphere, room temperature |
Spectroscopic Profile
While specific spectral data for this compound is not widely published in public databases, its expected spectroscopic characteristics can be inferred from analogous structures like 2-Bromo-5-methoxypyridine.[2]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The isopropyl group will present as a septet for the CH proton and a doublet for the two methyl groups.
-
¹³C NMR: The carbon spectrum will show six distinct aromatic signals for the pyridine ring and two signals for the isopropyl group. The carbon atom attached to the bromine (C2) will be significantly shifted.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M+) and (M+2)+ being readily identifiable.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic and aliphatic groups, as well as C-N and C-O stretching vibrations typical for the pyridine and ether functionalities.
Synthesis and Manufacturing
The synthesis of this compound typically starts from more readily available pyridine precursors. A common and logical synthetic route involves the nucleophilic aromatic substitution (SNAAr) of a suitable dihalopyridine.
Synthetic Workflow: A General Protocol
A prevalent method involves the reaction of 2,5-dibromopyridine with sodium isopropoxide. The rationale behind this choice is the enhanced reactivity of the bromine atom at the 2-position of the electron-deficient pyridine ring towards nucleophilic attack, compared to the bromine at the 5-position.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Preparation of Sodium Isopropoxide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous isopropanol and an appropriate solvent like tetrahydrofuran (THF). Cool the solution in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir and warm to room temperature until hydrogen gas evolution ceases, indicating the complete formation of sodium isopropoxide.
-
Nucleophilic Substitution Reaction: In a separate flask, dissolve 2,5-dibromopyridine in anhydrous THF. Add this solution dropwise to the freshly prepared sodium isopropoxide solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Extraction: After completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. The resulting crude product is then purified using flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Key Transformations
The utility of this compound as a synthetic intermediate stems from the reactivity of its C-Br bond. This site is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position is an excellent leaving group for various cross-coupling reactions, which are foundational in modern drug discovery for constructing complex molecular frameworks.[3]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most widely used methods to introduce aryl or heteroaryl substituents at the 2-position.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted 2-aminopyridine derivatives which are common pharmacophores.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylpyridines.
-
Heck Reaction: Reaction with alkenes to form substituted vinylpyridines.
Caption: Reactivity of this compound in cross-coupling reactions.
Applications in Research and Drug Discovery
The 5-alkoxypyridine motif is a common feature in many biologically active compounds. This compound serves as a critical building block for synthesizing these targets.
-
Kinase Inhibitors: The aminopyridine scaffold is a well-known hinge-binding motif in many kinase inhibitors.[4] Using this compound, medicinal chemists can synthesize libraries of 2-amino-5-isopropoxypyridine derivatives via Buchwald-Hartwig amination to explore structure-activity relationships (SAR) for various kinase targets implicated in cancer and inflammatory diseases.[4]
-
GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The lipophilic isopropoxy group can enhance membrane permeability and modulate binding affinity. This building block allows for the strategic incorporation of the 5-isopropoxypyridine fragment into novel GPCR ligands.
-
Agrochemicals: Substituted pyridines are also prevalent in modern fungicides and insecticides. The unique electronic and steric properties conferred by the bromo and isopropoxy groups make this compound a valuable intermediate in the synthesis of new agrochemical candidates.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
Hazard Statements: This compound is typically classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Precautionary Measures:
-
Always handle in a well-ventilated area or a chemical fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[6]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[6]
-
Conclusion
This compound is a highly valuable and versatile building block in synthetic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient route to a wide range of complex substituted pyridines. For researchers in drug discovery and materials science, this compound offers a strategic tool for introducing the 5-isopropoxypyridine moiety, enabling the systematic exploration of chemical space and the development of novel, high-value molecules.
References
- 1. 5-Bromo-2-isopropoxypyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum [chemicalbook.com]
- 3. Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromo-5-isopropoxypyridine: Synthesis, Characterization, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-5-isopropoxypyridine
This compound (CAS Number: 857992-23-5) is a key heterocyclic building block that holds significant potential for the synthesis of complex molecular architectures in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure, frequently found in a wide array of approved pharmaceutical agents.[1] The strategic placement of a bromine atom at the 2-position and an isopropoxy group at the 5-position of the pyridine ring imparts a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of aryl, heteroaryl, or alkyl substituents.[2] The isopropoxy group, on the other hand, can modulate the electronic properties of the pyridine ring and enhance the lipophilicity of derivative compounds, a critical parameter in drug design. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound, empowering researchers to leverage this valuable intermediate in their discovery programs.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 857992-23-5 | [3] |
| Molecular Formula | C₈H₁₀BrNO | [3] |
| Molecular Weight | 216.08 g/mol | [3] |
| Physical State | Liquid | [4] |
| Purity | Typically ≥95% | [4][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Boiling Point | Estimated: ~230-240 °C (atmospheric pressure) | |
| Density | Estimated: ~1.35-1.45 g/cm³ | |
| Refractive Index | Not available for the title compound. Isomer 5-Bromo-2-isopropoxypyridine has a refractive index of 1.5280-1.5330 @ 20°C. | [6] |
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis of this compound: A Reliable Protocol via Williamson Ether Synthesis
The most logical and widely applicable method for the preparation of this compound is the Williamson ether synthesis.[7][8][9] This venerable yet powerful reaction involves the O-alkylation of an alcohol or a phenol, in this case, 2-bromo-5-hydroxypyridine, with an alkyl halide. The reaction proceeds via an Sₙ2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
Step 1: Synthesis of the Precursor, 2-Bromo-5-hydroxypyridine
A common route to 2-bromo-5-hydroxypyridine involves a Grignard exchange on 2,5-dibromopyridine, followed by borylation and subsequent oxidation.[10]
Experimental Protocol:
-
To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, ~1.1 eq) at a temperature below 30°C.
-
Stir the resulting suspension at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0°C and add trimethylborate (B(OMe)₃, ~1.5 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the mixture to 0°C and carefully add acetic acid followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains below 15°C.
-
Stir the reaction at room temperature for several hours until the oxidation is complete.
-
Perform an aqueous workup with a reducing agent (e.g., sodium bisulfite solution) to quench excess peroxide, followed by extraction with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-hydroxypyridine.
Step 2: Williamson Ether Synthesis of this compound
Experimental Protocol:
-
To a stirred suspension of a suitable base (e.g., sodium hydride, 1.2 eq, or potassium carbonate, 2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 2-bromo-5-hydroxypyridine (1.0 eq) portion-wise under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation, forming the corresponding pyridin-5-olate.
-
Add 2-iodopropane or 2-bromopropane (1.2-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-70°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography to obtain pure this compound.
Spectroscopic Characterization: What to Expect
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, in addition to the signals for the isopropoxy group.
-
H6 Proton: This proton, adjacent to the nitrogen, will appear as a doublet at the most downfield chemical shift in the aromatic region, likely in the range of δ 8.1-8.3 ppm.
-
H4 Proton: This proton will appear as a doublet of doublets, coupled to both H3 and H6 (though the long-range coupling to H6 may not be well-resolved). Its chemical shift is expected to be in the range of δ 7.3-7.5 ppm.
-
H3 Proton: This proton will appear as a doublet and will be the most upfield of the aromatic protons, likely in the range of δ 7.0-7.2 ppm.
-
Isopropoxy Group: The methine proton (-CH-) of the isopropoxy group will appear as a septet around δ 4.5-4.7 ppm, coupled to the six equivalent methyl protons. The two methyl groups (-CH₃) will appear as a doublet at approximately δ 1.3-1.4 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals.
-
C2 (bearing Br): This carbon will be significantly deshielded and is expected to appear in the range of δ 140-145 ppm.
-
C5 (bearing O-iPr): This carbon, attached to the electronegative oxygen, will also be downfield, likely in the δ 150-155 ppm range.
-
Aromatic CH Carbons (C3, C4, C6): These carbons will resonate in the typical aromatic region for pyridines, from approximately δ 115-150 ppm.
-
Isopropoxy Carbons: The methine carbon (-CH-) is expected around δ 70-75 ppm, while the methyl carbons (-CH₃) will be upfield, around δ 20-25 ppm.
Mass Spectrometry
The mass spectrum will provide crucial information for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed. Due to the presence of bromine, this will appear as a characteristic doublet of peaks of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11] The expected m/z values would be approximately 215 and 217.
-
Fragmentation: Common fragmentation patterns would include the loss of the isopropoxy group or the isopropyl group, leading to fragment ions that can further aid in structure elucidation.
Reactivity and Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 2-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most powerful and versatile.[2][12] This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters.
Representative Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heat the reaction to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-5-isopropoxypyridine.
The resulting 2-aryl-5-isopropoxypyridine derivatives are valuable scaffolds for the development of novel therapeutics, particularly as kinase inhibitors.[1][13] The 2-aminopyridine motif, which can be accessed from the 2-bromo precursor, is a well-established hinge-binding moiety in many kinase inhibitors. The isopropoxy group at the 5-position can be used to fine-tune the pharmacokinetic properties and explore interactions with other regions of the ATP-binding pocket.
Conclusion
This compound is a strategically important building block for organic synthesis, particularly in the context of drug discovery. Its synthesis via a reliable Williamson etherification, coupled with its versatile reactivity in palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling researchers to confidently incorporate this valuable reagent into their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-isopropylpyridine | 1142197-16-7 [sigmaaldrich.com]
- 6. 5-Bromo-2-isopropylpyridine Supplier & Manufacturer | Properties, Safety, Uses & MSDS | Buy High Purity 5-Bromo-2-isopropylpyridine Online China [pipzine-chem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum [chemicalbook.com]
- 11. 5-Bromo-2-isopropylpyridine | 1159820-58-2 | JWB82058 [biosynth.com]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-5-isopropoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-isopropoxypyridine is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromine atom and an isopropoxy group on the pyridine ring, make it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.
Molecular Properties and Identification
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and synthesis.
| Identifier | Value | Source |
| Molecular Formula | C8H10BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| CAS Number | 857992-23-5 | [1] |
| IUPAC Name | This compound | N/A |
| SMILES | CC(C)Oc1cc(Br)ncn1 | N/A |
| Purity | 95% | [1] |
| Storage Temperature | 0°C | [1] |
This table summarizes the key molecular identifiers for this compound.
Synthesis of this compound
The synthesis of this compound typically involves the etherification of a brominated hydroxypyridine precursor. A common synthetic route is the Williamson ether synthesis, which is a well-established and reliable method for forming ether linkages.
Williamson Ether Synthesis Approach
This method involves the reaction of 2-bromo-5-hydroxypyridine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base. The base deprotonates the hydroxyl group of the pyridine, forming an alkoxide intermediate that then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide to form the desired ether.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 2-bromo-5-hydroxypyridine (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., sodium hydride or potassium carbonate, 1.1-1.5 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Alkoxide: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation and formation of the sodium or potassium salt of 2-bromo-5-hydroxypyridine.
-
Nucleophilic Substitution: Add 2-bromopropane or another suitable isopropyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to a temperature between 50-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. The coupling patterns (doublets and doublet of doublets) would be indicative of their relative positions.
-
Isopropoxy Group Protons:
-
A septet (a multiplet with seven lines) for the methine proton (-CH-) of the isopropoxy group, typically in the range of δ 4.5-5.0 ppm.
-
A doublet for the six equivalent methyl protons (-CH₃) of the isopropoxy group, typically in the range of δ 1.2-1.5 ppm.
-
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3][4] The presence of a bromine atom at the 2-position and an isopropoxy group at the 5-position of this compound provides medicinal chemists with a versatile platform for the synthesis of novel drug candidates.
The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse molecular fragments at the 2-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The isopropoxy group at the 5-position can influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. By modifying this group, researchers can fine-tune the drug-like properties of a compound to improve its overall therapeutic profile.
Potential Therapeutic Areas:
While specific applications for this compound are not extensively documented in the provided search results, its utility as a building block suggests its potential use in the development of inhibitors for a variety of biological targets, including:
-
Kinase Inhibitors: The aminopyridine core, which can be synthesized from 2-bromopyridines, is a well-established scaffold for the development of kinase inhibitors.[2]
-
G-Protein Coupled Receptor (GPCR) Modulators: Pyridine derivatives are common in compounds targeting GPCRs.[3]
-
Anticancer Agents: The versatility of the 2-bromopyridine moiety makes it a valuable intermediate in the synthesis of potential anti-cancer agents.[2]
Caption: A conceptual workflow illustrating the use of this compound in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound was not found, general guidelines for handling halogenated aromatic compounds should be followed.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6][7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Handling: Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined molecular properties and the reactivity of its bromine atom make it an attractive starting material for the construction of complex molecular architectures. For researchers and scientists in drug discovery, this compound offers a strategic entry point for the development of novel therapeutics across a range of disease areas. Adherence to proper synthesis protocols and safety guidelines is paramount to harnessing the full potential of this important chemical intermediate.
References
- 1. 2-Bromo-5-isopropoxy-pyridine-Information-Chemcia Scientific, LLC. [chemcia.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to the Synthesis and Purification of 2-Bromo-5-isopropoxypyridine
This guide provides a comprehensive technical overview for the synthesis and purification of 2-Bromo-5-isopropoxypyridine, a valuable heterocyclic building block for researchers and professionals in drug discovery and development. Due to the limited availability of direct literature on this specific compound, this document outlines a robust, scientifically-grounded synthetic route based on well-established chemical transformations of analogous structures. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the researcher with a deep understanding of the process.
Introduction: The Utility of Substituted Bromopyridines
Substituted pyridines are a cornerstone of medicinal chemistry and materials science. The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The introduction of a bromine atom, as in this compound, provides a versatile synthetic handle for further molecular elaboration. The bromine atom can be readily displaced via nucleophilic substitution or participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures. The 5-isopropoxy group, in turn, can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, making it a key modulator of pharmacokinetic and pharmacodynamic properties.
Proposed Synthesis of this compound
The proposed synthesis is a two-step process, commencing with the synthesis of the key intermediate, 2-amino-5-isopropoxypyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position.
Step 1: Synthesis of 2-amino-5-isopropoxypyridine via Williamson Ether Synthesis
The initial step involves the synthesis of the ether linkage via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a suitable alkyl halide. In this case, the commercially available 2-amino-5-hydroxypyridine will be deprotonated to form the corresponding phenoxide, which will then react with an isopropyl halide.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of 2-amino-5-hydroxypyridine to form the sodium salt. This prevents side reactions and drives the reaction to completion.
-
Choice of Alkylating Agent: 2-Bromopropane is a readily available and effective source of the isopropyl group.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal for Williamson ether synthesis as it can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.
Experimental Protocol: Synthesis of 2-amino-5-isopropoxypyridine
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-5-hydroxypyridine | 110.11 | 10.0 g | 0.091 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.36 g | 0.109 |
| 2-Bromopropane | 122.99 | 13.4 g (10.0 mL) | 0.109 |
| Anhydrous Dimethylformamide (DMF) | - | 200 mL | - |
| Diethyl ether | - | For extraction | - |
| Saturated aqueous NaCl solution | - | For washing | - |
| Anhydrous Magnesium Sulfate | - | For drying | - |
Procedure:
-
To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-hydroxypyridine (10.0 g, 0.091 mol).
-
Add 200 mL of anhydrous DMF and stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (4.36 g of a 60% dispersion, 0.109 mol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen blanket.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add 2-bromopropane (10.0 mL, 0.109 mol) dropwise via the dropping funnel over 20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl solution (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-isopropoxypyridine. The crude product can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a halide via a diazonium salt intermediate.[1][2] This reaction is particularly effective for the synthesis of aryl bromides using copper(I) bromide.[3]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures forms a diazonium salt. Low temperatures (typically -10 to 0 °C) are crucial to prevent the premature decomposition of the unstable diazonium intermediate.
-
Bromination: Copper(I) bromide catalyzes the decomposition of the diazonium salt and the subsequent substitution with a bromide ion.[4] The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and Cu(II)Br. The aryl radical then abstracts a bromine atom from Cu(II)Br to form the final product and regenerate the Cu(I) catalyst.
Experimental Protocol: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-5-isopropoxypyridine | 152.19 | 10.0 g | 0.066 |
| 48% Hydrobromic Acid | - | 100 mL | - |
| Bromine | 159.81 | 31.6 g (10.1 mL) | 0.198 |
| Sodium Nitrite | 69.00 | 13.6 g | 0.197 |
| Copper(I) Bromide | 143.45 | 1.0 g | 0.007 |
| Diethyl ether | - | For extraction | - |
| Saturated aqueous NaHCO3 solution | - | For washing | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-isopropoxypyridine (10.0 g, 0.066 mol) in 100 mL of 48% hydrobromic acid.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add bromine (10.1 mL, 0.198 mol) dropwise while maintaining the temperature below -5 °C. A yellow suspension may form.
-
In a separate beaker, dissolve sodium nitrite (13.6 g, 0.197 mol) in 30 mL of water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is kept below -5 °C. Caution: Evolution of nitrogen gas.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Add Copper(I) bromide (1.0 g, 0.007 mol) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours. The evolution of nitrogen gas should be observed.
-
Cool the mixture to 0 °C and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (100 mL), and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil or solid.
Synthesis Workflow Diagram
Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and residual reagents. A multi-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For bromo-alkoxy-pyridines, a normal-phase chromatography setup using silica gel is typically effective.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a polar adsorbent that will retain more polar compounds more strongly.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is used as the eluent. The polarity of the mobile phase is carefully tuned to achieve optimal separation. Less polar compounds will elute first, followed by more polar compounds. The ideal solvent system should provide a good separation of the target compound from impurities on a TLC plate before scaling up to a column.
Experimental Protocol: Column Chromatography
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Determine the optimal solvent system: Using TLC, test different ratios of hexanes:ethyl acetate to find a system where the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from major impurities.
-
Prepare the column: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.
-
Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elute the column: Begin elution with the determined solvent system, starting with a lower polarity (higher ratio of hexanes).
-
Collect fractions: Collect fractions of the eluent and monitor the composition of each fraction by TLC.
-
Increase solvent polarity (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Purification by Recrystallization
Recrystallization is an effective final purification step for solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Experimental Protocol: Recrystallization
Materials and Equipment:
-
Purified this compound (from chromatography)
-
Suitable solvent or solvent pair (e.g., ethanol/water, hexanes/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Choose a solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolve the solid: In an Erlenmeyer flask, dissolve the this compound in a minimal amount of the hot solvent.
-
Cool slowly: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Induce crystallization (if necessary): If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Cool further: Place the flask in an ice bath to maximize the yield of crystals.
-
Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals: Dry the purified crystals in a vacuum oven or desiccator.
Purification Workflow Diagram
Safety Precautions
-
General Handling: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicity: Halogenated pyridines are often toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.
-
Flammability: While not expected to be highly flammable, handle away from heat, sparks, and open flames.
-
Reagents:
-
Sodium Hydride: Highly reactive and flammable. Reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.
-
Bromine: Highly corrosive and toxic. Causes severe burns. Handle with extreme care in a fume hood.
-
Hydrobromic Acid: Corrosive and causes severe burns.
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed.
-
-
First Aid:
-
Skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, immediately call a poison center or doctor.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a detailed and scientifically-reasoned approach to the synthesis and purification of this compound. By leveraging established and reliable reactions such as the Williamson ether synthesis and the Sandmeyer reaction, researchers can confidently produce this valuable building block for their discovery programs. The emphasis on understanding the causality behind each experimental step, combined with robust purification protocols, ensures the attainment of a high-purity final product, which is paramount for the integrity of subsequent research.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-5-isopropoxypyridine
This guide provides a comprehensive technical overview of the solubility and stability characteristics of 2-Bromo-5-isopropoxypyridine, a key building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical principles with actionable, field-proven methodologies to ensure the effective handling, storage, and application of this compound.
Introduction: Understanding the Core Subject
This compound is a substituted pyridine derivative whose utility in pharmaceutical research is significant. Its structure, featuring a pyridine ring, a bromo substituent, and an isopropoxy group, provides a versatile scaffold for creating more complex molecules, particularly through cross-coupling reactions.[1] An in-depth understanding of its solubility and stability is not merely academic; it is a critical prerequisite for successful experimental design, ensuring reproducibility, and maintaining the integrity of research outcomes. Poor solubility can hinder reaction kinetics and bioavailability, while instability can compromise sample purity and lead to misleading results.
Physicochemical Properties: A Foundational Overview
A summary of the key physicochemical properties of this compound provides the necessary context for understanding its behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [2] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Solid, semi-solid, or liquid | |
| Storage Temperature | Room temperature, under inert atmosphere |
The presence of the lipophilic isopropoxy group and the polar pyridine ring gives the molecule an amphipathic character, which directly influences its solubility profile. The bromo group serves as a key functional handle for synthetic transformations.
Comprehensive Solubility Profile
Solubility dictates how a compound can be formulated for assays, reactions, and in vivo studies.[3] The solubility of this compound is a function of its structure and the nature of the solvent. The pyridine nitrogen can act as a hydrogen bond acceptor, while the isopropoxy group adds non-polar character.
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," a qualitative assessment suggests good solubility in common organic solvents. A related compound, 5-Bromo-2-isopropylpyridine, is noted to be soluble in solvents like dichloromethane and chloroform, with low solubility in water.[4] This provides a strong inferential basis for the solubility of this compound.
Table of Expected Qualitative Solubility:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The compound's polarity is compatible with these solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Ethers can solvate both the polar and non-polar regions of the molecule. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are excellent solubilizers for a wide range of organic molecules.[3] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The pyridine nitrogen can hydrogen bond with the alcohol's hydroxyl group. |
| Non-Polar | Hexanes, Toluene | Low to Moderate | The overall polarity of the molecule limits its solubility in highly non-polar solvents. |
| Aqueous | Water, Buffered Solutions (e.g., PBS) | Low | The hydrophobic isopropoxy group and the pyridine ring limit aqueous solubility.[4] |
Quantitative Solubility Determination: The Shake-Flask Method
For precise applications, such as pre-formulation studies in drug development, a quantitative measure of solubility is essential.[3][5] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[6][7]
This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent system (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature (e.g., 37 °C).[5][6]
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the selected buffer or solvent.[7] The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials and place them in an incubator with agitation (e.g., an orbital shaker) set to a constant temperature (e.g., 37 ± 1 °C).[6] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the system has reached a thermodynamic equilibrium.[5][7]
-
Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).[5][7] This step is critical to prevent solid particles from artificially inflating the concentration measurement.
-
Quantification: Accurately dilute the clear, filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][7][8]
-
Data Analysis: Prepare a calibration curve using standards of known concentration. Use this curve to determine the concentration of this compound in the analyzed supernatant, which represents its equilibrium solubility in that specific medium.[9]
Caption: Workflow for Equilibrium Solubility Determination.
Comprehensive Stability Profile
The chemical stability of this compound is paramount for its storage and use in multi-step syntheses. The pyridine ring is generally stable due to its aromaticity, but it can be susceptible to degradation under harsh conditions.[4][10][11]
Key Stability Considerations
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[12][13][14] Such materials can lead to decomposition of the pyridine ring or cleavage of the isopropoxy group.
-
Storage Conditions: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). This prevents potential oxidative degradation and hydrolysis from atmospheric moisture. A cool, dry, well-ventilated area is recommended.[14]
-
Light Sensitivity: While not explicitly documented for this specific compound, many organic molecules, especially those with aromatic rings, can be sensitive to light. Storing in an amber vial or in the dark is a prudent measure.
-
Thermal Stability: The stability of pyridine derivatives can be compromised at elevated temperatures. Forced degradation studies often use heat to accelerate the identification of potential degradation products.[7]
Protocol for Forced Degradation Study
A forced degradation study is an essential tool to understand the intrinsic stability of a compound. It involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) and monitoring its degradation over time, typically by HPLC.[7]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition Setup:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl.[7]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH.[7]
-
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide.[7]
-
Thermal Stress: Incubate a vial of the stock solution at an elevated temperature (e.g., 60°C).[7]
-
Control: Keep a vial of the stock solution protected from light at a controlled room temperature or refrigerated.
-
-
Time-Point Analysis: At specified time intervals (e.g., T=0, 2, 4, 8, 24 hours), take an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze each aliquot using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from any potential degradation products.[8]
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control. Significant degradation (e.g., >10%) under a specific condition indicates instability under those parameters.
Caption: Workflow for a Forced Degradation Study.
Conclusion and Best Practices
A thorough understanding of the solubility and stability of this compound is fundamental to its effective use in a research and development setting.
-
For Solubility: The compound exhibits good solubility in a range of common organic solvents but is expected to have low aqueous solubility. For quantitative aqueous applications, the shake-flask method is recommended to determine its equilibrium solubility.
-
For Stability: The compound is stable under normal storage conditions but is susceptible to degradation by strong acids, bases, and oxidizing agents. It should be stored in a tightly sealed container under an inert atmosphere, protected from excessive heat and light.
By adhering to these principles and employing the robust methodologies described, researchers can ensure the integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7 [smolecule.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. 5-Bromo-2-isopropylpyridine Supplier & Manufacturer | Properties, Safety, Uses & MSDS | Buy High Purity 5-Bromo-2-isopropylpyridine Online China [pipzine-chem.com]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. who.int [who.int]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. cdc.gov [cdc.gov]
- 10. AGU Fall Meeting 2020 [agu.confex.com]
- 11. Pyridine and Its Role in Analytic Chemistry [postapplescientific.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safety Profile of 2-Bromo-5-isopropoxypyridine: A Technical Guide
Disclaimer: This document is intended to provide a comprehensive overview of the anticipated safety considerations for 2-Bromo-5-isopropoxypyridine for research, drug development, and scientific professionals. As of the time of this writing, a publicly available, verified Safety Data Sheet (SDS) for this compound (CAS No. 1390466-93-3) could not be located. The following information has been synthesized from the safety data of structurally analogous compounds, including 2-bromo-5-substituted pyridines with varying functional groups. This guide should be used for informational and planning purposes only. It is imperative to obtain and consult the specific Safety Data Sheet provided by the manufacturer or supplier before any handling, storage, or use of this compound.
Introduction: Understanding the Compound and its Anticipated Hazards
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom and an isopropoxy group on the pyridine ring, suggests that it is a compound requiring careful handling. Based on the analysis of related brominated pyridines, a consistent pattern of potential hazards emerges. This guide will deconstruct these anticipated risks and provide a framework for safe laboratory practices.
The core principle of this guide is to foster a proactive safety culture. By understanding the probable hazards, researchers can implement engineering controls, personal protective equipment (PPE), and handling protocols that mitigate risk, even in the absence of a specific SDS.
Hazard Identification and Classification: A Synthesized Profile
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to fall under the following hazard categories. This classification is a composite drawn from the SDS of closely related compounds such as 2-Bromo-5-isopropylpyridine, 2-Bromo-5-methoxypyridine, and 2-Bromopyridine.
Anticipated GHS Hazard Classification:
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin. | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled. | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |
This table is a synthesis of data from the SDS of structurally similar compounds and should be considered an estimation. The definitive classification must be obtained from the supplier-specific SDS.
The causality behind these classifications lies in the chemical reactivity of the brominated pyridine core. The electron-withdrawing nature of the pyridine ring and the halogen can lead to interactions with biological macromolecules, causing irritation and toxicity.
Exposure Control and Personal Protection: A Multi-layered Defense
A robust safety protocol relies on a hierarchy of controls. For a compound with the anticipated hazards of this compound, a multi-layered approach is essential.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[1][2]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
PPE provides a crucial barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and vapors.[3][4][5]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1][2] It is critical to inspect gloves for any signs of degradation or contamination before and during use.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons and sleeves should be considered.
-
Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Safe Handling and Storage: Procedural Best Practices
Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the integrity of the compound.
Handling Protocol
-
Preparation: Before handling, ensure that all necessary engineering controls are operational and that the appropriate PPE is readily available and in good condition.
-
Dispensing: When transferring the solid compound, use a spatula or scoopula to avoid generating dust. For solutions, use a calibrated pipette or syringe.
-
Spill Prevention: Work in a clutter-free area within the fume hood. Use secondary containment (e.g., a tray) for containers of the compound.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Storage Protocol
-
Container: Store in the original, tightly sealed container.[3][4]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately.[3][4][5] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing.[3][4] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. |
Accidental Release Measures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the appropriate laboratory or institutional safety personnel.
Physical and Chemical Properties: Anticipated Data
The following properties are estimations based on related compounds and should be confirmed with the supplier-specific SDS.
| Property | Anticipated Value |
| Molecular Formula | C8H10BrNO |
| Molecular Weight | 216.07 g/mol |
| Appearance | Likely a solid or oil |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Likely soluble in organic solvents |
Toxicological and Ecological Information: Data Gaps and Inferences
Toxicological Information
There is no specific toxicological data available for this compound. However, based on its structural analogues, it is expected to be harmful if swallowed, in contact with skin, or if inhaled.[2][3][5] Chronic exposure may lead to target organ effects, though specific data is lacking. The compound has not been identified as a carcinogen or reproductive toxin.
Ecological Information
No ecological data is available for this compound. It is crucial to prevent its release into the environment, as its effects on aquatic and terrestrial life are unknown.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.
Visualizing Safety Workflows
To further clarify the safety protocols, the following diagrams illustrate key decision-making processes.
Caption: A workflow illustrating the hierarchy of controls for safely handling this compound.
Caption: A flowchart outlining the immediate steps to take in the event of an emergency involving this compound.
Conclusion: A Call for Diligence
While a specific Safety Data Sheet for this compound remains elusive in the public domain, a comprehensive safety strategy can be formulated by examining its close chemical relatives. The anticipated hazards of this compound necessitate a cautious and well-documented approach to its handling, storage, and disposal. Researchers and drug development professionals are urged to use this guide as a foundational resource while always prioritizing the acquisition and adherence to a supplier-specific SDS. The principles of chemical safety—containment, personal protection, and emergency preparedness—are paramount when working with novel or under-documented chemical entities.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 2-Bromo-5-isopropylpyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
A Technical Guide to the Reactivity and Synthetic Utility of the C2-Bromine in 2-Bromo-5-isopropoxypyridine
Abstract: 2-Bromo-5-isopropoxypyridine is a key heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors. The strategic positioning of the bromine atom at the electron-deficient C2 position, modulated by an electron-donating isopropoxy group at C5, imparts a unique and highly versatile reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this C-Br bond, with a primary focus on its application in palladium-catalyzed cross-coupling and metal-halogen exchange reactions. We will dissect the electronic and steric factors governing its reactivity, present field-proven experimental protocols, and offer expert insights into reaction optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.
Introduction to this compound
This compound, with the chemical formula C₈H₁₀BrN, is a substituted pyridine derivative that has gained prominence as a versatile intermediate in organic synthesis.[1][2] Its structure features a pyridine ring, which is inherently electron-deficient, substituted with a bromine atom at the 2-position and an isopropoxy group at the 5-position. This specific arrangement of functional groups makes it an ideal substrate for a variety of transformations, enabling the construction of complex molecular architectures commonly found in biologically active compounds.[1]
The utility of this molecule stems from the high reactivity of the C2-bromine atom, which serves as a reliable handle for introducing diverse substituents through modern synthetic methodologies. Its application is particularly prevalent in the construction of novel scaffolds for drug discovery programs and the development of functional organic materials.[1]
Fundamental Principles of Reactivity
The reactivity of the bromine atom in this compound is governed by a delicate interplay of electronic and steric effects within the molecule. A thorough understanding of these principles is paramount for predicting its chemical behavior and for the rational design of synthetic strategies.
Electronic Effects
The pyridine ring's electronic landscape is significantly influenced by two opposing factors: the electron-withdrawing nature of the ring nitrogen and the electron-donating character of the 5-isopropoxy group.
-
Pyridine Nitrogen (-I Effect): The electronegative nitrogen atom exerts a strong inductive electron-withdrawing effect (-I), which polarizes the ring and reduces electron density, particularly at the α-positions (C2 and C6).[3][4] This inherent electron deficiency makes the C2-Br bond highly susceptible to oxidative addition by low-valent transition metals, such as Palladium(0), a key step in many cross-coupling reactions.
-
Isopropoxy Group (+M, -I Effects): The oxygen atom of the isopropoxy group at the C5 position possesses lone pairs that can be delocalized into the pyridine ring through a positive mesomeric or resonance effect (+M). This effect increases electron density at the ortho (C4, C6) and para (C2) positions relative to the isopropoxy group.[4][5] While it also has a minor electron-withdrawing inductive effect (-I), the resonance effect is generally dominant, partially counteracting the deactivating effect of the pyridine nitrogen. This donation of electron density can modulate the rate of oxidative addition and influence the overall efficiency of cross-coupling reactions.[6]
The combination of these effects results in a C2-Br bond that is activated for oxidative addition yet part of a moderately electron-rich π-system, a balance that can be fine-tuned for selective chemical transformations.
Caption: Electronic push-pull effects on the this compound ring.
Steric Considerations
While the isopropoxy group is not exceptionally large, its isopropyl moiety introduces more steric bulk than a methoxy or ethoxy group. This can influence the approach of bulky catalysts or reagents to the pyridine nitrogen or adjacent positions.[1][7] In transition metal catalysis, the choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to not only stabilize the metal center but also to promote the crucial reductive elimination step while navigating the steric environment of the substrate.[8][9]
Palladium-Catalyzed Cross-Coupling Reactions
The C2-Br bond is an excellent electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming biaryl or vinyl-aryl structures by coupling an organoboron reagent with an aryl halide.[10] For this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl groups at the C2 position. The choice of catalyst, ligand, and base is crucial for achieving high yields.[11][12]
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 90 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 85 | 88 |
| 4 | (4-(Trifluoromethyl)phenyl)boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O | 80 | 94 |
| (Note: Data is compiled based on standard protocols for similar 2-bromopyridine substrates and serves as a predictive guide.[11][13][14]) |
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 eq) and the ligand (e.g., XPhos, 0.03 eq). Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-isopropoxypyridine.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds via palladium catalysis.[15][16] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and N-heterocycles. The development of sterically hindered, electron-rich phosphine ligands (Buchwald ligands) has been critical to the success of this transformation, as they facilitate the rate-limiting reductive elimination step.[17][18]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 110 | 96 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 91 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 89 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ | Toluene | 100 | 93 |
| (Note: Data is compiled based on standard protocols for similar 2-bromopyridine substrates.[16][19]) |
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., BrettPhos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 110 °C) for the required time (typically 4-24 h).
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to yield the desired 2-amino-5-isopropoxypyridine product.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[20] This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI).[21] It provides a direct route to 2-alkynyl-5-isopropoxypyridines, which are valuable intermediates for further transformations or as final products in materials science.
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | 60 | 93 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | 10 | DIPA | DMF | 80 | 88 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | Cs₂CO₃ | Acetonitrile | 70 | 90 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | 5 | i-Pr₂NEt | Dioxane | 90 | 85 |
| (Note: Data is compiled based on standard protocols for similar bromopyridine substrates.[22][23]) |
-
Reaction Setup: To a Schlenk flask containing this compound (1.0 eq), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 3.0 eq) and the terminal alkyne (1.1 eq).
-
Reaction: Stir the mixture at the designated temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Cool the reaction, dilute with diethyl ether, and filter through Celite®. Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aq. NH₄Cl, water, and brine. Dry the organic layer over Na₂SO₄ and remove the solvent under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography.
Metal-Halogen Exchange Reactions
Beyond cross-coupling, the C2-Br bond can be transformed into a nucleophilic center via metal-halogen exchange. This is most commonly achieved by forming a Grignard reagent or an organolithium species, which can then react with various electrophiles.
Grignard Reagent Formation and Reaction
Treatment of this compound with magnesium metal (Grignard reaction) or a strong Grignard reagent like isopropylmagnesium chloride (Knochel-Hauser exchange) can generate the corresponding pyridylmagnesium species.[24][25] This is a powerful method for introducing carbon-based electrophiles, such as aldehydes, ketones, and CO₂.[26][27][28]
Caption: Workflow for Grignard reagent formation and subsequent electrophilic quench.
-
Preparation: Ensure all glassware is oven-dried and the reaction is conducted under a strict argon atmosphere.
-
Grignard Formation: Dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Add isopropylmagnesium chloride lithium chloride complex (1.3 M in THF, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Formylation: Cool the resulting Grignard solution to -78 °C (dry ice/acetone bath). Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Reaction and Quench: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude aldehyde by flash chromatography.
Summary and Outlook
The bromine atom of this compound is a remarkably versatile functional handle, activated for a host of high-yield synthetic transformations. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—which provide reliable access to a vast chemical space of C-C and C-N linked derivatives. Furthermore, its ability to undergo metal-halogen exchange opens the door to powerful nucleophilic additions. The predictable and robust reactivity of this building block, guided by the electronic interplay of its substituents, ensures its continued importance as a foundational scaffold in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7 [smolecule.com]
- 2. 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 23. mdpi.com [mdpi.com]
- 24. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
- 25. Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Patent 2586777 [data.epo.org]
- 26. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
electronic effects of the isopropoxy group on the pyridine ring
An In-Depth Technical Guide to the Electronic Effects of the Isopropoxy Group on the Pyridine Ring
Executive Summary
The substitution of a pyridine ring with functional groups is a cornerstone of modern medicinal chemistry and materials science. The electronic perturbations introduced by these substituents dictate the molecule's reactivity, basicity, and overall physicochemical properties. This guide provides a detailed examination of the isopropoxy group as a substituent on the pyridine ring. We will dissect the dual nature of its electronic influence—a combination of an electron-withdrawing inductive effect and a dominant electron-donating resonance effect. This document explores how this electronic interplay governs the pyridine ring's susceptibility to electrophilic and nucleophilic attack, modulates the basicity of the nitrogen heteroatom, and leaves distinct signatures in various spectroscopic analyses. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical principles with practical, field-proven experimental and computational methodologies, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Pyridine Nucleus: An Electronic Overview
Pyridine is a six-membered aromatic heterocycle structurally analogous to benzene, with one methine group replaced by a nitrogen atom.[1] This substitution has profound electronic consequences. The nitrogen atom is more electronegative than carbon, exerting a negative inductive effect (-I) that withdraws electron density from the ring. This makes the pyridine ring electron-deficient compared to benzene and less reactive towards electrophilic aromatic substitution.[1] The nitrogen's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system, which is crucial for its ability to act as a base and a ligand.[1]
The Isopropoxy Substituent: A Duality of Electronic Forces
The isopropoxy group (–O–CH(CH₃)₂) exerts two opposing electronic effects on the pyridine ring: an inductive effect and a resonance effect. The net influence on the ring's chemistry is a direct result of the interplay between these two forces.
The Inductive Effect (-I)
Oxygen is a highly electronegative atom. Consequently, it withdraws electron density from the attached carbon atom of the pyridine ring through the sigma (σ) bond. This electron-withdrawing inductive effect deactivates the ring by reducing its electron density.[2][3] This effect is distance-dependent, being strongest at the point of attachment and diminishing with distance.
Caption: Inductive withdrawal of electron density by the electronegative oxygen atom.
The Resonance Effect (+M)
The oxygen atom of the isopropoxy group possesses lone pairs of electrons in p-orbitals. These lone pairs can be delocalized into the pyridine ring's π-system through p-π conjugation.[2][4] This donation of electron density is known as a positive mesomeric, or resonance, effect (+M or +R). This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent.[3]
Caption: Donation of lone pair electrons from oxygen into the pyridine π-system.
Net Electronic Influence
For alkoxy groups, the electron-donating resonance effect (+M) is generally stronger and more influential than the electron-withdrawing inductive effect (-I).[3][5] Therefore, the isopropoxy group is considered a net electron-donating and ring-activating substituent. This activation is most pronounced at the ortho and para positions, which bear a partial negative charge in the resonance hybrids.
Impact on Pyridine Ring Reactivity
The net electron-donating character of the isopropoxy group significantly modifies the standard reactivity patterns of the pyridine ring.
Electrophilic Aromatic Substitution (EAS)
Unsubstituted pyridine undergoes electrophilic substitution, such as nitration or halogenation, only under harsh conditions, with the electrophile typically attacking the 3-position.[6] The isopropoxy group, as an activating group, increases the electron density of the ring, making it more susceptible to electrophilic attack.[7] It directs incoming electrophiles to the positions ortho and para to itself.
-
For 2-isopropoxypyridine: EAS is directed to the 3- and 5-positions.
-
For 3-isopropoxypyridine: EAS is directed to the 2-, 4-, and 6-positions. The inherent deactivation of the 2- and 6-positions by the ring nitrogen means the 4-position is often favored.
-
For 4-isopropoxypyridine: EAS is directed to the 3- and 5-positions.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the 2- and 4-positions.[6] By donating electron density into the ring, the isopropoxy group counteracts this inherent electron deficiency. Consequently, an isopropoxy-substituted pyridine is less reactive towards nucleophilic aromatic substitution than unsubstituted pyridine.[8]
Quantitative Analysis: Basicity and Hammett Parameters
Influence on Basicity (pKa)
The basicity of pyridine is attributed to the availability of the lone pair on the nitrogen atom to accept a proton. Substituents that increase the electron density at the ring nitrogen increase its basicity, resulting in a higher pKa value for its conjugate acid.[9] The isopropoxy group, through its net electron-donating effect, pushes electron density towards the nitrogen atom, making it a stronger base.
| Compound | pKa of Conjugate Acid | Rationale |
| Pyridinium Ion | ~5.23[1] | Baseline |
| 4-Methoxypyridinium Ion | ~6.67 | Methoxy is a strong electron-donating group, increasing basicity. The isopropoxy group is expected to have a similar, slightly stronger, effect. |
| 3-Isopropoxypyridinium Ion | > 5.23 | Electron donation increases basicity relative to pyridine. |
Note: The pKa for 4-methoxypyridine is used as a close proxy for 4-isopropoxypyridine due to the availability of data and similar electronic effects.
Hammett Substituent Constants (σ)
The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction's rate or equilibrium.[10][11] The substituent constant, sigma (σ), is negative for electron-donating groups and positive for electron-withdrawing groups. The isopropoxy group, being a net electron donor, has a negative Hammett constant (e.g., σₚ ≈ -0.4 to -0.5), quantifying its activating nature, especially when placed at the para position.[12]
Spectroscopic Signatures
The electronic changes induced by the isopropoxy group are readily observable through various spectroscopic techniques.[13]
| Technique | Observation | Causality |
| ¹H NMR | Upfield shift (lower ppm) of ortho and para ring protons. | Increased electron shielding due to the +M effect of the isopropoxy group. |
| ¹³C NMR | Upfield shift (lower ppm) of ortho and para ring carbons. | Increased electron density at these positions. The ipso-carbon (C-O) shows a large downfield shift. |
| IR | Shift in C=C and C=N stretching frequencies in the aromatic region (1600-1450 cm⁻¹). | Alteration of bond strengths due to changes in electron distribution. |
| UV-Vis | Bathochromic (red) shift of the π → π* absorption bands.[14] | The oxygen lone pairs extend the conjugated π-system, lowering the energy gap between the HOMO and LUMO. |
Experimental Workflow: Synthesis and Characterization
A robust understanding of these electronic effects is grounded in empirical data derived from synthesis and characterization.
Protocol: Synthesis of 4-Isopropoxypyridine
This protocol describes a standard Williamson ether synthesis, a reliable method for preparing alkoxypyridines from their corresponding hydroxypyridine precursors.
Objective: To synthesize 4-isopropoxypyridine from 4-hydroxypyridine.
Materials:
-
4-Hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromopropane (Isopropyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxypyridine. Add anhydrous DMF to dissolve the solid. Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the more nucleophilic sodium pyridinoxide salt. Hydrogen gas evolution will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromopropane dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Causality: The pyridinoxide anion acts as a nucleophile, displacing the bromide from 2-bromopropane in an Sₙ2 reaction to form the ether linkage.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine. Causality: The washes remove residual DMF, salts, and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-isopropoxypyridine.
Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of 4-isopropoxypyridine.
Computational Modeling
Density Functional Theory (DFT) provides powerful predictive insights into the electronic structure of molecules.[15][16] For isopropoxy-substituted pyridines, computational methods can be used to visualize and quantify the electronic effects.
Typical DFT Protocol:
-
Structure Optimization: Build the initial structure of the substituted pyridine and perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[16]
-
Frequency Calculation: Perform a frequency calculation to confirm the optimized structure is a true energy minimum.
-
Property Calculation: Calculate key electronic properties:
-
Molecular Electrostatic Potential (MEP) Map: Visualizes the charge distribution. For an isopropoxy-pyridine, the MEP map would show high electron potential (red) around the ring nitrogen and the oxygen atom, confirming their roles as centers of basicity and nucleophilicity.
-
Natural Bond Orbital (NBO) Analysis: Quantifies atomic charges, revealing the electron donation from the isopropoxy group to the ring.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help predict reactivity. The electron-donating isopropoxy group raises the HOMO energy, consistent with increased reactivity towards electrophiles.
-
Caption: A generalized workflow for computational analysis using DFT.
Conclusion
The isopropoxy group imparts a rich and nuanced electronic character to the pyridine ring. Its dominant electron-donating resonance effect overrides its inductive withdrawal, rendering it an activating group. This net effect enhances the ring's reactivity towards electrophiles, increases the basicity of the nitrogen atom, and produces predictable shifts in spectroscopic data. A thorough understanding of these principles, validated through robust experimental and computational methods, is essential for professionals engaged in the rational design of novel pharmaceuticals and functional materials based on the versatile pyridine scaffold.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Spectroscopic characterization: Significance and symbolism [wisdomlib.org]
- 14. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Isopropoxy-2-arylpyridine Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1] This powerful palladium-catalyzed transformation is particularly indispensable in the fields of medicinal chemistry and materials science for the construction of biaryl and heteroaryl motifs.[2][3]
Among the vast array of heterocyclic building blocks, 2-bromo-5-isopropoxypyridine emerges as a substrate of significant interest. The resulting 5-isopropoxy-2-arylpyridine core is a privileged scaffold found in a multitude of biologically active molecules. The isopropoxy group at the 5-position can modulate the electronic properties of the pyridine ring and offer a handle for improving pharmacokinetic properties such as solubility and metabolic stability, making it a valuable component in drug design.[2] The strategic placement of the bromine atom at the 2-position provides a reactive site for the introduction of diverse aryl and heteroaryl fragments via the Suzuki-Miyaura coupling, enabling extensive exploration of the chemical space in drug discovery programs.[2][4]
This technical guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura cross-coupling reactions. It offers detailed mechanistic insights, optimized experimental protocols, and troubleshooting strategies to empower researchers in their synthesis of novel 5-isopropoxy-2-arylpyridine derivatives.
Mechanistic Considerations for the Coupling of this compound
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[3] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
When considering the specific case of this compound, the electronic nature of the substrate plays a crucial role. The electron-donating isopropoxy group at the 5-position increases the electron density of the pyridine ring, which can influence the rates of the individual steps in the catalytic cycle. This can make the oxidative addition of the Pd(0) catalyst to the C-Br bond, which is often the rate-limiting step, more challenging compared to electron-deficient pyridines.[5] However, the pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition.[6] The selection of appropriate ligands is therefore critical to mitigate this effect and to promote an efficient catalytic turnover. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the desired reaction pathway.[6]
The choice of base is also a critical parameter. The base activates the organoboron reagent to facilitate transmetalation.[7] For substrates like this compound, a careful balance must be struck, as excessively harsh basic conditions can lead to side reactions.
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"Ar-Pd(II)-Br(L2)" [label="Ar-Pd(II)-Br(L2)\n(Ar = 5-isopropoxypyridin-2-yl)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Transmetalation" [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF"];
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"Ar-R" [label="Ar-R\n(Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-Br"];
"Oxidative_Addition" -> "Ar-Pd(II)-Br(L2)";
"Ar-Pd(II)-Br(L2)" -> "Transmetalation" [label="[R-B(OH)3]-"];
"Transmetalation" -> "Ar-Pd(II)-R(L2)";
"Ar-Pd(II)-R(L2)" -> "Reductive_Elimination";
"Reductive_Elimination" -> "Ar-R";
"Reductive_Elimination" -> "Pd(0)L2" [label="Regeneration\nof Catalyst"];
}
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise during the Suzuki-Miyaura coupling of this compound. The following table outlines common problems and potential solutions.[6]
Issue Potential Cause(s) Suggested Solution(s) Low or No Conversion - Inactive catalyst- Insufficient temperature- Poorly degassed solvent- Ineffective base - Use a fresh batch of catalyst or a different catalyst/ligand system.- Increase the reaction temperature.- Ensure thorough degassing of all solvents.- Screen alternative bases (e.g., Cs₂CO₃). Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition - Improve degassing procedure (e.g., freeze-pump-thaw cycles).- Ensure a positive pressure of inert gas is maintained throughout the reaction.- Use a more stable catalyst system. Debromination of Starting Material - Presence of a hydride source- Catalyst-mediated side reaction - Use anhydrous solvents.- Consider a different base or solvent system. Protodeboronation of Boronic Acid - Unstable boronic acid- Prolonged reaction time at high temperature - Use the corresponding boronic ester (e.g., pinacol ester).- Minimize reaction time by closely monitoring the reaction progress.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of 5-isopropoxy-2-arylpyridine derivatives, which are of significant interest in drug discovery and materials science. By understanding the mechanistic nuances of this transformation and carefully selecting and optimizing reaction parameters such as the catalyst, ligand, base, and solvent, researchers can efficiently access a diverse range of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this powerful synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. US20060216754A1 - Process for the preparation of ring compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-isopropoxypyridine
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Traditional methods for constructing these bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance. The advent of the Buchwald-Hartwig reaction has largely overcome these limitations, enabling the coupling of a wide array of amines with aryl and heteroaryl halides and pseudohalides.[2]
This guide provides a detailed technical overview and field-proven protocols for the Buchwald-Hartwig amination of 2-bromo-5-isopropoxypyridine. This electron-rich heteroaryl halide is a valuable building block in medicinal chemistry, and its successful amination is crucial for the synthesis of various biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and offer insights into troubleshooting and safety considerations.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle.[1][3] Understanding this cycle is paramount for rational catalyst selection and reaction optimization. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging oxidative addition to the electron-rich pyridine ring.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is crucial for deprotonating the coordinated amine, forming a palladium-amido complex.[4] The choice of base and solvent is critical, as they must be compatible with the starting materials and intermediates.[5]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, yielding the desired N-substituted 5-isopropoxypyridin-2-amine and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Optimized Protocol for the Amination of this compound
This protocol provides a robust starting point for the coupling of various primary and secondary amines with this compound. The selection of the Xantphos ligand is based on its demonstrated efficacy in the amination of related polyhalopyridines, where it provides excellent selectivity and yields.[6][7]
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Aryl halide substrate |
| Amine (Primary or Secondary) | Nucleophile |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium precatalyst |
| Xantphos | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | Base |
| Anhydrous Toluene | Solvent |
| Schlenk flask or sealed reaction tube | Inert atmosphere reaction vessel |
| Magnetic stirrer and hotplate | Agitation and heating |
| Inert gas supply (Argon or Nitrogen) | To exclude oxygen and moisture |
| Standard glassware for workup and purification | |
| Silica gel for column chromatography | Purification |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01-0.02 equiv, 2-4 mol% Pd), and Xantphos (0.02-0.04 equiv).
-
Rationale: The use of a slight excess of the base is crucial for efficient deprotonation of the amine.[4] The catalyst and ligand loadings are typical for this type of transformation and may be further optimized.
-
-
Inert Atmosphere:
-
Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Rationale: The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation, and the strong base is hygroscopic. Maintaining an inert and anhydrous environment is critical for reproducibility and high yields.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe to the reaction vessel.
-
Add the amine (1.1-1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solid reagents in step 1.
-
Rationale: Anhydrous solvent is essential to prevent quenching of the strong base and deactivation of the catalyst. A slight excess of the amine is used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously and heat to 80-110 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: The reaction temperature is a critical parameter. For less reactive amines, higher temperatures may be required. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the amine.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Rationale: The aqueous workup removes the inorganic salts and any remaining base.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 5-isopropoxypyridin-2-amine.
-
Workflow Diagram
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Key Considerations
While the provided protocol is robust, challenges can arise. Below are common issues and their potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strictly inert atmosphere. The palladium precatalyst and phosphine ligand quality are critical.
-
Insufficient Base Strength: For less acidic amines, a stronger base like lithium bis(trimethylsilyl)amide (LHMDS) might be necessary.
-
Low Reaction Temperature: Some less reactive amines may require higher temperatures or longer reaction times.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the bromo group is replaced by a hydrogen atom, can sometimes compete with the desired amination. This can often be minimized by careful selection of the ligand and reaction conditions.
-
Homocoupling: Dimerization of the starting aryl halide can occur, though it is less common with modern catalyst systems.
-
-
Substrate Compatibility:
-
The isopropoxy group is generally stable under these conditions. However, if the amine coupling partner contains base-sensitive functional groups, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, often necessitating higher reaction temperatures.
-
Safety Precautions
-
Palladium Compounds: While generally of low toxicity, palladium catalysts should be handled in a well-ventilated fume hood, and skin contact should be avoided.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: This is a strong, corrosive, and flammable solid that reacts violently with water.[2] Handle in a glovebox or under a stream of inert gas. Avoid inhalation of dust and contact with skin and eyes.
-
Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin.[6] Use in a well-ventilated fume hood and away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable N-substituted aminopyridine derivatives. By understanding the underlying catalytic cycle and carefully controlling reaction parameters such as the choice of ligand, base, and solvent, researchers can achieve high yields and purity. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to confidently apply this powerful transformation in their synthetic endeavors.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Sonogashira Coupling of 2-Bromo-5-isopropoxypyridine for the Synthesis of Novel Pharmaceutical Scaffolds
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a powerful and versatile cross-coupling method used to form carbon-carbon (C-C) bonds between terminal alkynes and aryl or vinyl halides.[1][2] First reported in 1975, this reaction is catalyzed by a dual system, typically employing a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3] Its significance in modern organic synthesis, particularly in drug discovery and materials science, stems from its ability to be conducted under mild conditions, its tolerance of a wide array of functional groups, and its efficiency in constructing complex molecular architectures.[1][4]
The products of this reaction, internal alkynes, are valuable intermediates that can be further functionalized, making the Sonogashira coupling a cornerstone technology for creating libraries of novel compounds.[5] This is particularly relevant for the synthesis of heterocyclic compounds, which are foundational scaffolds in many pharmaceuticals. The 2-alkynylpyridine motif, synthesized from precursors like 2-Bromo-5-isopropoxypyridine, is a key structural element in various biologically active molecules, including nicotinic receptor agonists.[1] This guide provides a detailed examination of the reaction mechanism and a robust, validated protocol for the Sonogashira coupling of this compound, designed for researchers in pharmaceutical and chemical development.
The Dual Catalytic Cycle Mechanism
The success of the Sonogashira coupling hinges on the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Core Roles of Reagents:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): The primary catalyst that facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product.[6]
-
Copper(I) Co-catalyst (e.g., CuI): Activates the terminal alkyne by forming a copper acetylide intermediate, which is essential for the transmetalation step.[5][7]
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)): Serves two purposes: it deprotonates the terminal alkyne to form the acetylide anion and neutralizes the hydrogen halide byproduct generated during the reaction.[8][9]
-
Solvent (e.g., THF, DMF): Provides a medium for the reaction. It must be anhydrous and thoroughly degassed, as oxygen can lead to catalyst decomposition and undesirable alkyne homocoupling (Glaser coupling).[9][10]
The Catalytic Cycles proceed as follows:
-
Palladium Cycle (Outer Cycle):
-
Oxidative Addition: The active Pd(0) species reacts with the aryl halide (this compound) to form a Pd(II) complex.[6] This is often the rate-limiting step, with reactivity favoring more reactive halides (I > Br > Cl).[6][9]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the halide.[6]
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to release the final product (the 2-alkynyl-5-isopropoxypyridine) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]
-
-
Copper Cycle (Inner Cycle):
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[5]
-
Deprotonation: The amine base removes the acidic proton to form the key copper(I) acetylide intermediate.[5][8] This species is now sufficiently nucleophilic to participate in the palladium cycle.
-
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol
This protocol details the coupling of this compound with Phenylacetylene as a model reaction. The principles can be adapted for other terminal alkynes.
Materials and Equipment
-
Reagents:
-
This compound (≥97%)
-
Phenylacetylene (≥98%)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI) (≥99.5%, stored under inert gas)
-
Triethylamine (Et₃N) (≥99.5%, anhydrous)
-
Tetrahydrofuran (THF) (Anhydrous, inhibitor-free, ≥99.9%)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a septum inlet
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Flash column chromatography system
-
Reagent Table
| Reagent | Formula | MW ( g/mol ) | Equiv. | Amount (mmol) | Amount (mg/mL) | Role |
| This compound | C₈H₁₀BrNO | 216.08 | 1.0 | 1.0 | 216 mg | Aryl Halide |
| Phenylacetylene | C₈H₆ | 102.14 | 1.2 | 1.2 | 122.6 mg (134 µL) | Alkyne |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 | 0.02 | 14.0 mg | Catalyst |
| Copper(I) Iodide | CuI | 190.45 | 0.04 | 0.04 | 7.6 mg | Co-catalyst |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 | 3.0 | 303.6 mg (420 µL) | Base |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 5 mL | Solvent |
Step-by-Step Procedure
Critical Prerequisite: Inert Atmosphere The reaction is sensitive to oxygen, which can cause catalyst decomposition (formation of black palladium precipitate) and promote unwanted alkyne homocoupling.[9][10] All steps must be performed under an inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed prior to use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).
-
Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (216 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Causality Note: Adding the solid reagents first allows for efficient removal of air from the vessel. CuI is particularly sensitive and should be handled quickly.
-
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure a completely anaerobic environment.
-
Solvent and Base Addition: Using a syringe, add anhydrous, degassed THF (5 mL) followed by anhydrous triethylamine (420 µL, 3.0 mmol). Stir the resulting suspension at room temperature.
-
Causality Note: The amine base is added in excess to effectively deprotonate the alkyne and neutralize the HBr formed during the reaction.[9]
-
-
Alkyne Addition: Add phenylacetylene (134 µL, 1.2 mmol) dropwise to the stirring mixture via syringe.
-
Causality Note: A slight excess of the alkyne ensures complete consumption of the more valuable aryl halide. Slow addition can help manage any exotherm and is good practice.[10]
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. For less reactive bromides, gentle heating (e.g., 50-60 °C) may be required.[10][11]
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(phenylethynyl)-5-isopropoxypyridine.
-
Caption: Experimental workflow for Sonogashira coupling.
Troubleshooting and Optimization
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst.[9][10] 2. Insufficiently inert atmosphere.[9] 3. Low reaction temperature for a less reactive substrate.[11] | 1. Use a fresh batch of palladium and copper catalysts. 2. Improve degassing techniques for solvents; ensure a positive pressure of inert gas. 3. Incrementally increase the temperature (e.g., to 50-80 °C).[10] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[9][10] 2. High concentration of copper catalyst.[10] | 1. Rigorously exclude all oxygen from the system. 2. Reduce the loading of CuI (e.g., to 1-2 mol%) or switch to a copper-free protocol.[10][12] |
| Formation of Black Precipitate (Palladium Black) | 1. Oxygen or impurities in the reaction mixture.[10] 2. Excessively high reaction temperature. | 1. Use high-purity, freshly opened, and properly degassed reagents and solvents.[9] 2. Avoid overheating the reaction mixture. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Insufficient base. | 1. Add a fresh portion of the palladium catalyst. 2. Ensure the amine base is anhydrous and used in sufficient excess (2-3 equivalents). |
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use or when dry and exposed to air.[15] While the catalysts used here are generally more stable, they are toxic and should be handled with care.[16] Avoid inhalation of dust.[17]
-
Solvents: THF and triethylamine are flammable. Keep away from ignition sources.[14]
-
Waste Disposal: Quench the reaction mixture before disposal. Dispose of heavy metal waste according to institutional guidelines. Used catalyst should be kept wet with water and handled as hazardous waste.[15][17]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. DSpace [repository.kaust.edu.sa]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. sarponggroup.com [sarponggroup.com]
- 14. honrel.com [honrel.com]
- 15. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 16. huaruicarbon.com [huaruicarbon.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Heck reaction conditions for 2-Bromo-5-isopropoxypyridine
An Application Note and Protocol for the Heck Reaction of 2-Bromo-5-isopropoxypyridine
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. This guide provides a detailed examination of the Heck reaction conditions specifically tailored for this compound, a heteroaromatic substrate of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide robust, step-by-step protocols for researchers and drug development professionals.
Introduction: The Significance of the Heck Reaction
The Heck reaction, a discovery that contributed to the 2010 Nobel Prize in Chemistry, facilitates the arylation or vinylation of olefins.[3] Its significance lies in its broad functional group tolerance, predictable stereoselectivity (typically favoring the trans product), and the ability to construct complex molecular architectures under relatively mild conditions.[1][4] For pharmaceutical development, the ability to couple functionalized pyridine rings, like this compound, to various olefinic scaffolds is a critical tool for generating novel molecular entities with potential therapeutic value.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Heck reaction proceeds through a Pd(0)/Pd(II) pathway.[3][5]
The cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) complex.[2] This is often the rate-determining step.
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Palladium-carbon bond.[2]
-
β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is eliminated in a syn-fashion, forming the substituted alkene product and a hydridopalladium(II) complex.
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination. This step releases HX (HBr in this case), which is neutralized by the base, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing the Reaction for this compound
The presence of the pyridine nitrogen introduces a specific challenge: it can act as a ligand, coordinating to the palladium center and potentially inhibiting catalysis. Therefore, careful selection of ligands, bases, and solvents is crucial for success.
The Palladium Catalyst and Ligand System
The choice of the palladium source and accompanying ligand is the most critical factor for an efficient reaction. While numerous systems exist, they generally fall into a few key categories.
-
Palladium Pre-catalysts: Standard pre-catalysts like Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These are stable sources that are reduced in situ to the active Pd(0) species.[7]
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a workhorse ligand. For electron-deficient heteroaryl halides, more electron-donating and sterically bulky phosphines like Tri(o-tolyl)phosphine (P(o-tol)₃) or phosphine-based palladacycles can lead to higher activity.[8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form highly stable and active palladium complexes that are particularly effective for challenging substrates, including heteroaryl chlorides and bromides.[9] They are often more resistant to catalyst decomposition at high temperatures.
-
Ligand-Free Conditions: Some protocols utilize "ligand-free" conditions, often in polar solvents like DMF or water.[9][10] In these cases, the solvent or other species in the mixture may act as weak ligands, or the reaction may be catalyzed by palladium nanoparticles.
| Parameter | Condition A | Condition B | Condition C | Rationale & Remarks |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ is a common, cost-effective choice. Pd₂(dba)₃ is a Pd(0) source, avoiding the need for in-situ reduction. |
| Ligand | P(o-tol)₃ (4 mol%) | XPhos (2 mol%) | None | P(o-tol)₃ is more electron-rich than PPh₃, enhancing oxidative addition. XPhos is a bulky biarylphosphine ligand known for high activity. |
| Expected Outcome | Good to excellent yield | High yield, potentially faster reaction | Moderate yield, simpler setup | Ligand choice significantly impacts reaction efficiency and rate. |
The Role of the Base
The base is essential for neutralizing the HBr generated during the catalytic cycle.[6] Its identity can dramatically influence the reaction's success.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are effective. Cs₂CO₃ is more soluble and often gives superior results, albeit at a higher cost.
-
Organic Bases: Tertiary amines like triethylamine (NEt₃) or sterically hindered bases like diisopropylethylamine (DIPEA) are common. For pyridine substrates, a hindered base is often preferred to minimize competitive coordination to the palladium catalyst.
| Parameter | Condition A | Condition B | Condition C | Rationale & Remarks |
| Base | K₂CO₃ (2.0 eq) | NEt₃ (2.5 eq) | DIPEA (2.5 eq) | Inorganic bases are robust and widely used. Organic amines can also act as reducing agents for Pd(II) pre-catalysts. |
| Solvent | DMF | Acetonitrile | NMP | The choice of base and solvent are often linked for optimal solubility and reactivity. |
| Expected Outcome | Generally reliable | Effective, especially with Pd(OAc)₂ | Can improve yields by minimizing side reactions | Base strength and solubility are key considerations. |
Solvent and Temperature Considerations
Heck reactions are typically performed at elevated temperatures (80-140 °C) in polar aprotic solvents.[9]
-
Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and acetonitrile are excellent choices due to their high boiling points and ability to dissolve the various inorganic and organic components.[11]
-
Temperature: The reaction temperature must be high enough to facilitate the rate-limiting oxidative addition step but not so high as to cause catalyst decomposition (e.g., formation of palladium black). A typical starting point is 100-120 °C.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are chemical irritants.
Protocol 1: Heck Coupling of this compound with Styrene
This protocol details a representative reaction to synthesize (E)-5-isopropoxy-2-styrylpyridine.
Materials:
-
This compound (1.0 mmol, 216 mg)
-
Styrene (1.5 mmol, 173 µL, 156 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (4 mL)
-
Schlenk tube or oven-dried round-bottom flask with condenser
-
Magnetic stir bar and stir plate/heating mantle
-
Nitrogen or Argon gas line
Procedure:
-
To the Schlenk tube, add Pd(OAc)₂ (4.5 mg), P(o-tol)₃ (12.2 mg), and K₂CO₃ (276 mg).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Under a positive flow of inert gas, add anhydrous DMF (4 mL), this compound (216 mg), and styrene (173 µL).
-
Seal the vessel and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting bromide is consumed (typically 8-24 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Caption: General experimental workflow for the Heck reaction protocol.
Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate
This protocol outlines the synthesis of Butyl (E)-3-(5-isopropoxypyridin-2-yl)acrylate.
Materials:
-
This compound (1.0 mmol, 216 mg)
-
n-Butyl acrylate (1.5 mmol, 215 µL, 192 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triethylamine (NEt₃) (3.0 mmol, 418 µL, 304 mg)
-
Acetonitrile (MeCN), anhydrous (5 mL)
-
Other equipment as listed in Protocol 1.
Procedure:
-
To an oven-dried round-bottom flask equipped with a condenser and stir bar, add this compound (216 mg) and Palladium(II) Acetate (4.5 mg).
-
Seal the flask and establish an inert atmosphere.
-
Add anhydrous acetonitrile (5 mL), followed by n-butyl acrylate (215 µL) and triethylamine (418 µL).[2]
-
Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and triethylammonium bromide salts, washing the pad with ethyl acetate.[2]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Concluding Remarks
The Heck reaction of this compound is a robust and versatile method for C-C bond formation. Success hinges on the judicious selection of the catalyst system, base, and solvent to overcome the potential challenges posed by the pyridine substrate. The protocols provided herein serve as a validated starting point for further exploration and optimization. By understanding the mechanistic principles and systematically tuning reaction parameters, researchers can effectively leverage this powerful reaction in their synthetic campaigns.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Heck Coupling | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes & Protocols: The Strategic Use of 2-Bromo-5-isopropoxypyridine in Modern Medicinal Chemistry
Introduction: The 2-Bromo-5-alkoxypyridine Scaffold
In the landscape of contemporary drug discovery, the pyridine scaffold remains a privileged heterocycle, present in a significant percentage of FDA-approved small molecule drugs.[1] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a versatile synthetic platform makes it indispensable. Within this class, 2-bromo-5-alkoxypyridines, such as 2-Bromo-5-isopropoxypyridine , have emerged as particularly valuable building blocks.
This document serves as a technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound. While this specific derivative is one of many in the 2-bromo-5-alkoxypyridine series, the principles and protocols discussed are broadly applicable. The molecule's design is elegantly simple yet powerful: a reactive handle (the 2-bromo group) for sophisticated cross-coupling chemistry, and a modulating substituent (the 5-isopropoxy group) to fine-tune biological activity and pharmacokinetic properties. The bromine at the 2-position is primed for palladium-catalyzed reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are central to the assembly of complex molecular architectures.[2]
The Medicinal Chemistry Rationale: Why the 5-Isopropoxy Group?
The choice of a substituent is a critical decision in drug design, directly influencing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its interaction with the biological target. The 5-isopropoxy group offers several distinct advantages:
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or other labile groups. Furthermore, the isopropyl moiety can act as a "metabolic shield," sterically hindering enzymatic access to the pyridine ring and preventing common sites of oxidative metabolism.
-
Lipophilicity and Solubility Tuning: The isopropoxy group provides a moderate increase in lipophilicity compared to a hydroxyl or methoxy group. This can be crucial for enhancing membrane permeability and cell penetration. This targeted adjustment of the molecule's lipophilic profile is a key strategy for optimizing its overall ADME properties.[3]
-
Conformational Control: The steric bulk of the isopropyl group, while modest, can influence the preferred conformation of the molecule. This "gauche effect" can lock the molecule into a bioactive conformation, enhancing its binding affinity for the target protein.[4]
-
Target Engagement: As an effective hydrogen bond acceptor, the oxygen atom of the isopropoxy group can form critical interactions with amino acid residues in a protein's binding pocket, thereby increasing the compound's potency and selectivity.
Core Synthetic Applications & Protocols
The primary utility of this compound lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The two most critical transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5][6]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[6][7] This reaction couples the 2-position of the pyridine ring with a wide variety of organoboron reagents.
Generalized Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl/heteroaryl boronic acid or ester (1.1–1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq.) followed by the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 85–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Parameter | Typical Reagents & Conditions | Causality & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a ligand | The choice of catalyst and ligand is crucial. Pd(PPh₃)₄ is often effective for simple couplings. For more challenging substrates, a combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand (see below) provides higher activity and stability.[8] |
| Ligand | SPhos, XPhos, RuPhos | Electron-rich, bulky phosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, improving yields and reaction times, especially for less reactive partners.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10] K₃PO₄ is often a good choice for sensitive substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | The solvent system must solubilize the reagents and tolerate the reaction temperature. A mixture of an organic solvent and water is common, as water can aid in dissolving the base and boronic acid. |
Buchwald-Hartwig Amination
The formation of a C-N bond to an aromatic ring is a cornerstone of medicinal chemistry, as the resulting arylamine is a key pharmacophore in many drug classes, including numerous kinase inhibitors.[11][12] The Buchwald-Hartwig amination provides a highly efficient and general method for this transformation.[5][13]
Generalized Protocol 2: Buchwald-Hartwig Amination
-
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere, stir the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, BINAP, 2-5 mol%) in anhydrous solvent (e.g., toluene or dioxane) for 10-15 minutes.
-
Reaction Setup: In a separate oven-dried flask, add the amine (1.1–1.3 eq.) and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4–2.0 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) to the amine/base mixture, followed by the pre-formed catalyst solution via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.
| Parameter | Typical Reagents & Conditions | Causality & Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These Pd(0) or Pd(II) precursors are readily reduced in situ to the active Pd(0) species that enters the catalytic cycle.[13] |
| Ligand | Xantphos, BINAP, dppf | The choice of ligand is critical for stabilizing the palladium center and facilitating the reductive elimination step. Bidentate ligands like Xantphos or BINAP are often highly effective and prevent catalyst decomposition.[5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong base is required to deprotonate the amine, forming the palladium-amido complex that is necessary for the final bond-forming step. Sodium tert-butoxide is highly effective but sensitive to moisture.[12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle. |
Visualizations of Key Workflows and Mechanisms
To provide a clearer understanding of the synthetic strategy and underlying chemistry, the following diagrams illustrate a typical workflow and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General synthetic workflow using this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As a halogenated organic compound, this compound and its analogues require careful handling in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14][15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[17]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14]
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before use.[17]
Conclusion
This compound stands as a potent and versatile building block for medicinal chemists. Its value is derived from the combination of a synthetically accessible reactive center for advanced C-C and C-N bond formation and a strategically positioned isopropoxy group for fine-tuning ADME and pharmacodynamic properties. The protocols and principles outlined in this guide provide a robust framework for leveraging this reagent in the discovery and development of novel therapeutics, particularly in the competitive fields of kinase inhibitors and GPCR modulators.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. ashp.org [ashp.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. fishersci.com [fishersci.com]
Application Note & Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-isopropoxypyridine
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Bromo-5-isopropoxypyridine as a versatile starting material for the synthesis of novel heterocyclic compounds. We delve into the core synthetic strategies, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, along with a practical application in a tandem synthesis of a medicinally relevant imidazo[1,2-a]pyridine scaffold. The causality behind experimental choices, mechanistic insights, and data interpretation are explained to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The strategic placement of functional groups on the pyridine ring allows for the precise tuning of physicochemical properties and biological activity. This compound is a particularly valuable building block for several key reasons:
-
Orthogonal Reactivity: The bromine atom at the C-2 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4]
-
Electronic Activation: The isopropoxy group at the C-5 position is an electron-donating group (EDG). This electronic contribution can influence the reactivity of the C-2 position, making the C-Br bond more susceptible to oxidative addition by palladium(0) catalysts, a critical step in many cross-coupling cycles.[5]
-
Scaffold for Bioisosteric Replacement: The 5-isopropoxypyridine core is an important pharmacophore that can be further elaborated into more complex heterocyclic systems, serving as a bioisostere for other aromatic systems in drug candidates.
This guide will focus on three cornerstone palladium-catalyzed reactions that transform this simple starting material into high-value intermediates and final products.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions have revolutionized the synthesis of complex molecules, offering mild conditions and broad functional group tolerance.[6][7][8] For this compound, these reactions provide a reliable toolkit for molecular diversification.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl and hetero-biaryl structures by coupling an organohalide with a boronic acid or ester.[7][9][10]
Causality of Protocol Design: The choice of a palladium(0) source, a suitable ligand, a base, and a solvent system is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A mixed solvent system like dioxane/water often improves the solubility of both organic and inorganic reagents.[11]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
| Reagent/Parameter | Recommended | Role/Rationale |
| Starting Material | This compound | Electrophile |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | Nucleophile Source |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos | Palladium(0) source and ligand |
| Base | K₂CO₃ or K₃PO₄ | Activates boronic acid |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Solubilizes organic & inorganic reagents |
| Temperature | 85-95 °C | Promotes reaction kinetics |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of Pd(0) catalyst |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: The Suzuki-Miyaura Catalytic Cycle
References
- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium in Heterocyclic Chemistry - 2nd Edition | Elsevier Shop [shop.elsevier.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Robust Protocol for the Palladium-Catalyzed Cyanation of 2-Bromo-5-isopropoxypyridine
Introduction: The Significance of 2-Cyano-5-alkoxypyridines in Medicinal Chemistry
Substituted cyanopyridines are pivotal structural motifs in modern drug discovery and development. The nitrile group, a versatile synthetic handle, can be readily transformed into other critical functionalities such as amines, amides, and carboxylic acids. Specifically, the 2-cyano-5-alkoxypyridine scaffold is a key intermediate in the synthesis of a variety of pharmacologically active agents. The strategic introduction of the cyano group onto the pyridine ring is, therefore, a reaction of high importance. Traditional methods for cyanation, such as the Sandmeyer or Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide, limiting their functional group tolerance and overall practicality.[1]
Palladium-catalyzed cross-coupling reactions have emerged as a milder and more versatile alternative for the synthesis of aryl and heteroaryl nitriles.[2] This application note provides a detailed, field-proven protocol for the efficient cyanation of 2-bromo-5-isopropoxypyridine, a moderately electron-rich substrate, utilizing a palladium catalyst system. We will delve into the rationale behind the choice of reagents and conditions, present a step-by-step procedure, and offer insights into troubleshooting potential issues.
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed cyanation of aryl halides generally proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Caption: Catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by ligands (L), undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.
-
Transmetalation: The bromide on the palladium complex is exchanged for a cyanide group from the cyanide source, in this case, zinc cyanide (Zn(CN)₂).[3]
-
Reductive Elimination: The desired aryl nitrile (Ar-CN) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
A common challenge in palladium-catalyzed cyanation is catalyst deactivation by excess cyanide ions, which can poison the active palladium species.[4][5][6][7] The use of zinc cyanide, which has low solubility in many organic solvents, helps to maintain a low concentration of free cyanide, mitigating this issue.[5][7][8]
Experimental Protocol: Cyanation of this compound
This protocol is designed to be a reliable starting point for the cyanation of this compound and can be adapted for similar substrates.
Reagents and Equipment:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Zinc Cyanide (Zn(CN)₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Table 1: Reagent Quantities
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 216.08 mg |
| Pd₂(dba)₃ | 0.02 | 18.3 mg |
| Xantphos | 0.04 | 23.1 mg |
| Zn(CN)₂ | 0.6 | 70.5 mg |
| Anhydrous DMF | - | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol, 216.08 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and zinc cyanide (0.6 mmol, 70.5 mg).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (5 mL) to the flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 2-cyano-5-isopropoxypyridine.
Key Considerations and Optimization
The choice of catalyst, ligand, and solvent is critical for a successful cyanation reaction.
Table 2: Impact of Reaction Parameters on Cyanation of Aryl Bromides
| Parameter | Recommended | Rationale & Potential Issues |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is often preferred as it is a stable Pd(0) source. Pd(OAc)₂ requires in-situ reduction, which can sometimes be inefficient.[1] |
| Ligand | Xantphos, dppf | Bulky, electron-rich phosphine ligands like Xantphos are effective in promoting oxidative addition and preventing catalyst dimerization.[9][10][11] The choice of ligand can significantly impact the reaction rate and yield. |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Zn(CN)₂ is a good compromise between reactivity and toxicity.[3][5] K₄[Fe(CN)₆] is a non-toxic alternative but may require different reaction conditions.[1][5] |
| Solvent | DMF, DMAc, Dioxane | Aprotic polar solvents are generally used to facilitate the dissolution of the reactants. Ensure the solvent is anhydrous to prevent hydrolysis of the nitrile product. |
| Temperature | 100-140 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality. Consider using a pre-catalyst. |
| Degas the solvent and reaction mixture thoroughly to remove oxygen, which can oxidize the Pd(0) catalyst. | ||
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products | Hydrolysis of nitrile | Use anhydrous solvent and reagents. |
| Protodebromination | Ensure the reaction is performed under an inert atmosphere and that the solvent is free of water and other protic sources. | |
| Catalyst Deactivation | High concentration of free cyanide | Use a less soluble cyanide source like Zn(CN)₂.[4][5][6][7] |
| Impurities in starting materials | Purify the starting materials before use. |
Conclusion
This application note provides a comprehensive and practical guide for the palladium-catalyzed cyanation of this compound. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can reliably synthesize this valuable building block for applications in drug discovery and development. The provided protocol and troubleshooting guide offer a solid foundation for achieving high yields and purity in this important transformation.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Pd2(dba)3 Xantphos | C90H74O4P2Pd2 | CID 11983128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cem.de [cem.de]
- 11. pubs.acs.org [pubs.acs.org]
Application of 2-Bromo-5-isopropoxypyridine in Materials Science Research
Introduction: The Strategic Role of 2-Bromo-5-isopropoxypyridine in Advanced Materials
In the landscape of materials science, the design and synthesis of novel organic conjugated molecules are paramount for the advancement of organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a particularly valuable building block.[1][2] Its inherent electron-deficient nature makes it an excellent component for n-type or electron-transporting materials, which are crucial for the efficiency and stability of organic electronic devices.[1]
This compound emerges as a strategically functionalized monomer for the synthesis of advanced materials. This compound offers a unique combination of a reactive site for polymerization and a property-modulating substituent. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations, enabling the formation of carbon-carbon bonds to construct a conjugated polymer backbone.[3][4] The isopropoxy group at the 5-position is not merely a passive substituent; it imparts several desirable properties to the resulting polymer. It enhances solubility in common organic solvents, which is critical for solution-based processing of thin films for electronic devices.[5] Furthermore, the electron-donating nature of the alkoxy group can be used to fine-tune the electronic properties, such as the HOMO and LUMO energy levels, of the final material, thereby influencing its charge transport characteristics and optical properties.[5]
This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of novel conjugated polymers for materials science applications. It includes detailed, field-proven protocols for Suzuki and Stille polymerizations, insights into the rationale behind experimental choices, and methods for the characterization of the synthesized materials.
Core Concepts: The Advantage of the Isopropoxy Substituent
The choice of the isopropoxy group in this compound is a deliberate design element that offers several advantages in the resulting polymeric materials:
-
Solubility Enhancement: The branched isopropoxy side chain disrupts intermolecular packing, leading to improved solubility of the conjugated polymer in organic solvents. This is a significant advantage for device fabrication, as it allows for the use of solution-based techniques like spin-coating and inkjet printing to create uniform thin films.
-
Tuning of Electronic Properties: The electron-donating isopropoxy group can raise the HOMO energy level of the polymer, thereby reducing the bandgap and potentially shifting the absorption and emission spectra to longer wavelengths. This allows for the targeted design of materials with specific optical and electronic properties for applications in OLEDs and organic photovoltaics.
-
Morphological Control: The steric bulk of the isopropoxy group can influence the solid-state packing and morphology of the polymer films. This can have a profound impact on charge carrier mobility in OFETs, as it affects the degree of π-π stacking between polymer chains.
Experimental Protocols: Synthesis of Poly(5-isopropoxypyridine-2-yl)
The following protocols provide detailed, step-by-step methodologies for the synthesis of a homopolymer of this compound, Poly(5-isopropoxypyridine-2-yl), via Suzuki and Stille polycondensation reactions.
Protocol 1: Suzuki Polycondensation
The Suzuki coupling is a versatile and widely used method for the formation of C-C bonds. In this protocol, this compound is first converted to a boronic ester derivative, which is then polymerized.
Workflow for Suzuki Polycondensation
References
- 1. benchchem.com [benchchem.com]
- 2. Biosourced and metal-free synthesis of conjugated polymers: bPPV, bCN-PPV and bPPTzTz - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions for 2-Bromo-5-isopropoxypyridine
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-Bromo-5-isopropoxypyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for common palladium-catalyzed cross-coupling reactions. Our goal is to empower you to overcome experimental challenges and achieve high-yielding, reproducible results.
Introduction: Understanding the Substrate
This compound is a valuable building block in medicinal chemistry. However, its electronic properties and the presence of the pyridine nitrogen present unique challenges in cross-coupling reactions. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2][3] The electron-rich nature of the ring, influenced by the isopropoxy group, affects the oxidative addition step. A systematic and informed approach to selecting catalysts, ligands, and conditions is therefore critical for success.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and problems encountered during the functionalization of this compound.
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the first things I should check?
A1: Low yields in Suzuki couplings with this substrate are common and typically trace back to a few key areas.[2]
-
Catalyst Deactivation: The pyridine nitrogen is a known inhibitor of palladium catalysts.[1][2] The formation of palladium black (aggregated, inactive palladium) is a visual indicator of this issue.[1][4]
-
Inefficient Transmetalation: The base is crucial for activating the boronic acid to form a borate complex, which then undergoes transmetalation with the palladium center.[5][6] If the base is too weak or poorly soluble, this step can be the bottleneck.
-
Protodeboronation: Your boronic acid coupling partner may be degrading. This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is often promoted by excessive water or high temperatures, especially with aqueous bases.[1][2]
-
Poor Reagent Quality: Ensure your solvent is anhydrous and all reagents are pure. Moisture and oxygen are detrimental to the active Pd(0) catalyst.[7]
Q2: I'm observing significant hydrodebromination (replacement of -Br with -H) of my starting material. How can I prevent this side reaction?
A2: Hydrodebromination is a common side reaction that consumes your starting material.[8][9][10] It often arises from:
-
Presence of a Hydrogen Source: Trace water is a common culprit.[8][9][10] Using anhydrous solvents and reagents is critical.
-
Ligand Choice: Certain electron-rich phosphine ligands can facilitate this undesired pathway.[8][9]
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of hydrodebromination.
To mitigate this, rigorously dry all solvents and reagents, consider using a milder base, and screen different ligands. Sometimes, a slightly lower reaction temperature can suppress this pathway without significantly impacting the desired coupling rate.
Q3: Which catalyst and ligand system is a good starting point for a Buchwald-Hartwig amination with this compound?
A3: The Buchwald-Hartwig amination is highly dependent on the choice of ligand, which must be bulky and electron-rich to facilitate the reaction.[11][12][13]
-
Recommended Ligands: For coupling with primary or secondary amines, bulky biarylphosphine ligands are the gold standard. Excellent starting points include XPhos , SPhos , or RuPhos .[1][11][13] These ligands create a sterically hindered environment around the palladium, which promotes the crucial reductive elimination step and shields the catalyst from inhibition by the pyridine nitrogen.[1][14]
-
Palladium Precatalyst: Using a pre-formed palladium(II) precatalyst, such as an XPhos- or SPhos-based G2, G3, or G4 palladacycle, is highly recommended. These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[11][15]
Q4: How does the isopropoxy group at the 5-position influence the reaction?
A4: The 5-isopropoxy group is an electron-donating group. This has two main effects:
-
Increased Electron Density: It makes the pyridine ring more electron-rich, which can slow down the initial oxidative addition step of the Pd(0) catalyst into the C-Br bond. This is a key reason why more active, electron-rich phosphine ligands are often necessary to accelerate this step.[5][16]
-
Steric Hindrance: While not directly adjacent to the bromine, the isopropoxy group adds some steric bulk to the molecule, which can influence the approach of the catalyst and coupling partners.
Part 2: Troubleshooting Guides & Optimization Protocols
This section provides a more structured approach to solving common experimental failures.
Guide 1: Troubleshooting Low Conversion/Yield
When a reaction fails to proceed to completion, a systematic diagnosis is essential. Use the following workflow to identify the root cause.
Caption: A systematic workflow for diagnosing low-yielding reactions.
Guide 2: Ligand Selection Strategy
The choice of ligand is arguably the most critical parameter for success. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[5][14]
Caption: A decision tree for initial ligand selection based on reaction type.
Part 3: Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
The following table provides validated starting points for key reactions. Optimization will likely be required for your specific coupling partner.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Pd Source | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | XPhos Pd G3 (2 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Ligand | SPhos or XPhos (4 mol%) | (Comes with precatalyst) | PPh₃ (4-10 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | NaOtBu or LHMDS (1.5-2 eq.) | Et₃N or DIPA (2-3 eq.) |
| Solvent | Dioxane/H₂O (10:1) or Toluene | Toluene or THF | THF or DMF |
| Temperature | 80-110 °C | 80-110 °C | 60-100 °C |
| Additives | None | None | CuI (1-5 mol%) |
| Notes | Use boronic esters for unstable partners.[2][17] | Rigorously inert conditions required.[11] | Degas thoroughly to prevent alkyne homocoupling.[4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative procedure and must be adapted and optimized for specific substrates.
1. Reaction Setup:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester coupling partner (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[18]
-
If not using a precatalyst, add the palladium source (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).[3]
2. Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[2][18]
3. Solvent Addition:
-
Add the degassed solvent(s) (e.g., 1,4-dioxane/water 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.[18]
4. Reaction:
-
Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 4-24 hours).[2]
5. Monitoring and Work-up:
-
Monitor the reaction's progress by a suitable analytical technique (TLC, LC-MS, or GC-MS).[2]
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]
6. Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dehalogenation of 2-Bromo-5-isopropoxypyridine
Welcome to the technical support center for 2-Bromo-5-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Dehalogenation, the undesired replacement of the bromine atom with hydrogen, is a common and frustrating side reaction that can significantly lower yields and complicate purification. This document provides in-depth troubleshooting guides, field-proven protocols, and a mechanistic understanding to help you suppress this unwanted pathway and maximize the success of your reactions.
We will address the two primary reaction classes where dehalogenation of this compound is most frequently encountered:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
-
Metal-Halogen Exchange Reactions for subsequent functionalization
Part 1: Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with this compound?
Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond, in this case, the C-Br bond, and its replacement with a C-H bond.[1] This converts your starting material, this compound, into the byproduct 3-isopropoxypyridine. This side reaction is problematic because it consumes your valuable starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate due to similar polarity.[2]
Q2: I'm observing significant dehalogenation in my Suzuki/Buchwald-Hartwig reaction. What are the most likely causes?
In palladium-catalyzed cross-coupling reactions, the primary culprit is the formation of palladium-hydride (Pd-H) species.[2][3] These species can arise from several sources within your reaction mixture:
-
Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can generate hydride sources, especially at elevated temperatures.[2]
-
Solvents: Protic solvents (e.g., alcohols) or residual water can act as hydride donors.[4][5] Even aprotic solvents like DMF can degrade to generate hydride sources.[6]
-
Reagents: Trace impurities, such as borane species (B-H) in boronic acids, can transfer a hydride to the palladium center.[2]
Once formed, the Pd-H intermediate can undergo reductive elimination with the 2-pyridyl palladium complex, leading to the dehalogenated byproduct instead of the desired coupled product.[3][5]
Q3: How does the pyridine nitrogen in my substrate affect the reaction?
The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to the palladium catalyst. This coordination can sometimes stabilize catalytic intermediates, but it can also hinder key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[7][8] If the desired catalytic turnover is slowed, the palladium intermediate has a longer lifetime, increasing the probability of encountering a hydride source and undergoing the undesired dehalogenation pathway.[5]
Q4: I'm seeing dehalogenation during a low-temperature lithiation with n-BuLi. What's happening?
Even at cryogenic temperatures, dehalogenation during metal-halogen exchange indicates that a proton source is available to quench the newly formed 2-lithiated-5-isopropoxypyridine intermediate. While the reaction is intended to be followed by adding an electrophile, premature protonation can occur from:
-
Trace moisture in the solvent or on the glassware.
-
The solvent itself (e.g., THF, which can be deprotonated by highly reactive organolithiums, albeit slowly at low temperatures).
-
Acidic protons on other molecules in the reaction flask.
The use of highly reactive alkyllithiums like n-BuLi requires rigorously anhydrous and anaerobic conditions to prevent this side reaction.[9][10]
Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
Understanding the Competing Pathways
In a typical cross-coupling cycle, the desired outcome is the reductive elimination of the two coupled partners. However, hydrodehalogenation competes directly with this step. The key is to select conditions that accelerate the productive C-C or C-N bond formation relative to the unproductive C-H bond formation.[6][11]
Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.
Troubleshooting and Optimization Workflow
If you are observing >5% dehalogenation, follow this decision tree to systematically optimize your reaction conditions.
Caption: Decision tree for troubleshooting dehalogenation in cross-coupling.
In-Depth Solutions and Protocols
1. Ligand Selection: Accelerate Reductive Elimination
The choice of phosphine ligand is critical. Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step for the desired product, effectively outcompeting the dehalogenation pathway.[2][6] For challenging substrates like 2-bromopyridines, standard ligands such as triphenylphosphine (PPh₃) are often insufficient.
| Ligand | Structure Type | Key Feature | Impact on Dehalogenation | Recommended For |
| PPh₃ | Monodentate | Standard, less bulky | Often allows significant dehalogenation | Not recommended for this substrate |
| XPhos | Biarylphosphine | Very bulky, electron-rich | Excellent suppression of dehalogenation | Suzuki & Buchwald-Hartwig |
| SPhos | Biarylphosphine | Very bulky, electron-rich | Excellent suppression of dehalogenation | Suzuki & Buchwald-Hartwig |
| RuPhos | Biarylphosphine | Bulky, electron-rich | Excellent for C-N coupling | Buchwald-Hartwig Amination[7] |
2. Base Optimization: Eliminate Hydride Sources
As a primary source of hydrides, strong organic bases should be avoided. Weaker, non-nucleophilic inorganic bases provide sufficient activity for the catalytic cycle without promoting dehalogenation.[6][12]
| Base | Type | pKa (Conjugate Acid) | Tendency for Dehalogenation | Recommendation |
| NaOtBu | Strong Alkoxide | ~19 | High | Avoid if possible |
| K₂CO₃ | Inorganic Carbonate | ~10.3 | Low | Good choice |
| Cs₂CO₃ | Inorganic Carbonate | ~10.3 | Low | Good choice, higher solubility |
| K₃PO₄ | Inorganic Phosphate | ~12.3 | Very Low | Highly Recommended [2][6] |
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize dehalogenation by incorporating an optimal ligand and base combination.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 eq)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add K₃PO₄ (2.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.3 mol%).
-
Purge: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq) followed by the anhydrous, degassed solvent (to achieve ~0.1 M concentration).
-
Degassing (Optional but Recommended): For maximum suppression of side reactions, subject the sealed mixture to three freeze-pump-thaw cycles.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for full conversion of the starting material without unnecessary prolonged heating.[2]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Part 3: Troubleshooting Guide for Metal-Halogen Exchange Reactions
Understanding the Competing Pathways
The goal of a metal-halogen exchange is to generate a potent pyridyl nucleophile in situ. The primary side reaction is the immediate protonation of this highly basic organometallic intermediate by any available proton source, leading directly to the dehalogenated byproduct.
Caption: Desired vs. undesired quenching of the lithiated intermediate.
In-Depth Solutions and Protocols
1. Cryogenic Conditions with n-BuLi
When using standard n-butyllithium, cryogenic temperatures (-78 °C) are mandatory. This minimizes side reactions such as proton abstraction from the THF solvent and potential nucleophilic attack on the pyridine ring.[9] Rigorous exclusion of moisture is paramount.
2. Advanced Protocol: Knochel-Type Br-Mg/Li Exchange
For substrates that are sensitive or when cryogenic conditions are difficult to maintain, a superior method involves the combined use of a Grignard reagent and an alkyllithium.[9] This approach offers several advantages:
-
Milder Conditions: The reaction can often be performed at higher temperatures (e.g., -20 °C to 0 °C).
-
Increased Stability: The intermediate "ate" complex is often more stable than the simple organolithium species.[9]
Optimized Protocol: Br-Mg/Li Exchange and Electrophilic Quench
This protocol provides a more robust alternative to direct lithiation with n-BuLi.
Materials:
-
This compound (1.0 eq)
-
Isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 1.0 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.0-2.0 eq)
-
Electrophile (e.g., benzaldehyde, 1.2 eq)
-
Anhydrous THF
Procedure:
-
Inert Atmosphere Setup: To an oven-dried, three-neck flask equipped with a thermometer, argon inlet, and dropping funnel, add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add i-PrMgCl (1.0 eq) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes at 0 °C.
-
Alkyllithium Addition: Cool the mixture to -20 °C (acetonitrile/dry ice bath). Slowly add n-BuLi (1.0-2.0 eq) dropwise, ensuring the temperature does not rise above -15 °C. Stir for 1 hour. Note: Using two equivalents of n-BuLi can facilitate the formation of a more reactive "ate" complex.[9]
-
Electrophilic Quench: Add the electrophile (e.g., a solution of benzaldehyde in THF) dropwise at -20 °C.
-
Warming and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature over 1-2 hours. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Part 4: Summary of Key Recommendations
| Reaction Type | Problematic Conditions | Recommended Solution |
| Pd Cross-Coupling | - Strong base (NaOtBu)- Simple ligand (PPh₃)- Protic or wet solvent | - Weak inorganic base (K₃PO₄)[2][6]- Bulky, electron-rich ligand (XPhos, SPhos)[6]- Anhydrous, degassed aprotic solvent (Toluene) |
| Metal-Halogen Exchange | - n-BuLi at > -70 °C- Traces of water- Slow addition of electrophile | - n-BuLi strictly at -78 °C- Combined i-PrMgCl / n-BuLi at 0 to -20 °C[9]- Rigorously anhydrous conditions |
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Reactions with 2-Bromo-5-isopropoxypridine
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of 2-Bromo-5-isopropoxypyridine. The electron-rich nature of the pyridine ring and potential for catalyst inhibition make this substrate particularly sensitive to reaction conditions. This resource provides in-depth, experience-driven advice to diagnose and resolve common issues, ensuring the successful synthesis of your target aminopyridines.
I. Understanding the Core Reaction: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] The reaction's success hinges on a delicate balance of several key steps in a catalytic cycle. A failure at any of these stages can lead to low or no product yield.
The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][4]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido intermediate.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the product and regenerating the active Pd(0) catalyst.[4]
Each of these steps is influenced by the choice of ligand, base, solvent, and temperature.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
II. Frequently Asked Questions (FAQs)
This section addresses the most common initial failures encountered when working with this compound.
Q1: My reaction shows no conversion of the starting material. Where do I start troubleshooting?
A1: When faced with a complete lack of reactivity, a systematic check of your reagents and reaction setup is the most effective approach.[5]
-
Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen.[6] Ensure your reaction vessel was thoroughly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas was maintained throughout the reaction.
-
Reagent Purity:
-
Solvent: Solvents must be anhydrous. Use freshly distilled solvents or those from a reliable commercial source packaged under an inert atmosphere. Ethereal solvents like dioxane and THF can form peroxides over time, which can inhibit the catalyst.
-
Amine: Amines are prone to oxidation and can absorb water. If possible, distill your amine before use.
-
Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are very hygroscopic. Use a fresh bottle or a portion stored in a glovebox.
-
-
Catalyst Activity:
-
Precatalyst vs. Pd(0) Source: Palladium(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle won't initiate.[7] Consider using a more reliable Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) which generates the active catalyst more cleanly and efficiently upon exposure to the base.[8]
-
Q2: I'm observing the formation of multiple unidentified byproducts. What are the likely side reactions?
A2: The presence of multiple byproducts suggests that while your catalyst is active, undesired reaction pathways are competing with the desired C-N bond formation.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, yielding 5-isopropoxypyridine. This can occur via a β-hydride elimination pathway from a palladium-amido intermediate, especially with certain amines.[1]
-
Homocoupling: You might observe the formation of bipyridine species. This can sometimes be promoted by certain reaction conditions.
-
Reaction with the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst or leading to undesired side reactions.[6] The choice of a bulky ligand can often mitigate this by sterically shielding the palladium.
Q3: My reaction is very slow and stalls at low conversion. What factors influence the reaction rate?
A3: Slow or incomplete reactions are often a sign of a suboptimal catalyst system or reaction conditions for this specific substrate.
-
Ligand Choice: The ligand is arguably the most critical component. For electron-rich heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are often necessary to promote the key steps of oxidative addition and reductive elimination.[1][6] Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[9][10]
-
Base Strength and Solubility: The base not only deprotonates the amine but also influences the overall catalytic activity.[11] While strong bases like NaOtBu are common, their poor solubility can sometimes be an issue. Weaker, more soluble bases like K₃PO₄ or Cs₂CO₃ might be effective, although they often require higher reaction temperatures.[7] The physical properties of the base (e.g., particle size) can also impact the reaction rate, especially in larger-scale reactions.[7]
-
Temperature: Typical temperatures for Buchwald-Hartwig reactions range from 80-110 °C. If your reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition or increased byproduct formation.
III. In-Depth Troubleshooting Guide
If the initial checks in the FAQ section do not resolve the issue, a more systematic approach to reaction optimization is required. The following workflow provides a logical progression for troubleshooting.
Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig reactions.
Step 1: Re-evaluate the Catalyst System
The combination of the palladium source and the ligand is the heart of the reaction.
-
The Ligand is Key: For challenging substrates, the ligand choice is paramount.[12] The isopropoxy group makes the pyridine ring electron-rich, which can slow down the oxidative addition step. Bulky biaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs) are designed to accelerate this step and stabilize the catalytic intermediates.[9][13]
Ligand Family Key Characteristics Recommended For Biaryl Phosphines (e.g., XPhos, RuPhos) Bulky, electron-rich. Promote fast oxidative addition and reductive elimination. General-purpose, excellent for heteroaryl halides.[9] Ferrocene-based (e.g., dppf) Bidentate, good for primary amines. Can be effective, but often superseded by modern biaryl phosphines.[1] N-Heterocyclic Carbenes (NHCs) Strong σ-donors. Can be very effective for aryl chlorides. Good alternative to phosphine ligands, especially in cases of suspected phosphorus-related side reactions.[13][14] -
Actionable Advice: If you are using an older generation ligand (e.g., P(t-Bu)₃, BINAP), switch to a modern biaryl phosphine ligand. A good starting point would be to screen XPhos and RuPhos. Consider using a precatalyst (e.g., XPhos Pd G3) for more reliable and reproducible results.[8]
Step 2: Scrutinize the Base
The base's role is more complex than simple deprotonation. It can influence catalyst activation, stability, and the rate-limiting step.[11]
-
Strong vs. Weak Bases:
-
Strong Bases (e.g., NaOtBu, LHMDS): These are the most common and often allow for lower reaction temperatures. However, they can be problematic with base-sensitive functional groups.[7]
-
Weak Bases (e.g., K₃PO₄, Cs₂CO₃): These are milder and can be beneficial for sensitive substrates.[7] They often require higher temperatures (100-120 °C) to be effective. The superior solubility of Cs₂CO₃ in some organic solvents can be an advantage.
-
-
Actionable Advice: If you are using NaOtBu and observing decomposition or byproducts, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ and increase the reaction temperature. Conversely, if your reaction with a weak base is too slow, a switch to NaOtBu at a lower temperature (e.g., 80 °C) might be beneficial.
Step 3: Solvent Selection
The solvent must dissolve all components of the reaction and be stable at the required temperature.[7]
-
Common Solvents: Toluene, 1,4-dioxane, and THF are the most frequently used solvents. Aprotic polar solvents like DMF or DMSO are generally not recommended as they can coordinate to the palladium and inhibit catalysis. Chlorinated solvents should also be avoided.[7]
-
Solubility Issues: Poor solubility of any reagent can lead to reaction failure.[7] If you suspect solubility is an issue, consider a different solvent system. Sometimes a mixture of solvents can be effective.
-
Actionable Advice: Toluene and 1,4-dioxane are excellent starting points. If you observe poor solubility of your starting materials or the base, try switching between these two. Ensure the solvent is rigorously dried and degassed before use.
IV. Experimental Protocol: A Reliable Starting Point
This protocol provides a robust set of starting conditions for the Buchwald-Hartwig amination of this compound. Optimization may be required based on the specific amine used.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the XPhos Pd G3 precatalyst, sodium tert-butoxide, and a magnetic stir bar.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[15]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
By systematically evaluating each component of the reaction—catalyst, ligand, base, and solvent—and by starting with a robust, well-vetted protocol, the challenges associated with the Buchwald-Hartwig amination of this compound can be effectively overcome.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
managing the air and moisture sensitivity of 2-Bromo-5-isopropoxypyridine reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Bromo-5-isopropoxypyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you successfully manage the air and moisture sensitivity of reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Issue 1: My reaction is sluggish or fails to initiate, with starting material recovered.
Question: I've set up a Suzuki coupling reaction with this compound, a boronic acid, a palladium catalyst, and a base, but after several hours at elevated temperature, I only see my starting materials by TLC/LC-MS. What could be the problem?
Answer: This is a common issue when working with air-sensitive reactions and can often be traced back to the deactivation of the palladium catalyst or degradation of reagents due to exposure to air and moisture.[1][2] The pyridine nitrogen in your starting material can also coordinate to the palladium center, inhibiting its catalytic activity.[1]
Probable Causes & Solutions:
-
Insufficiently Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also lead to the homocoupling of your boronic acid.[1][3]
-
Solution: Ensure your reaction setup is rigorously free of air. This can be achieved by using a Schlenk line or a glovebox.[4][5][6] For a Schlenk line, perform at least three vacuum/inert gas backfill cycles on your reaction flask before adding reagents.[7][8][9] If using a balloon, ensure a positive pressure of inert gas (nitrogen or argon) is maintained throughout the reaction.[10][11] Argon, being denser than air, can provide a better protective blanket over the reaction mixture.[9][10]
-
-
"Wet" Solvents or Reagents: Trace amounts of water can hydrolyze the phosphine ligands of your catalyst and react with the boronic acid (protodeboronation), rendering it inactive for the desired cross-coupling.[1][3][12]
-
Solution: Use anhydrous solvents. Solvents can be dried by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) or by passing them through a column of activated alumina or molecular sieves.[12][13][14] Ensure your reagents, particularly the base, are anhydrous. If necessary, dry the base in an oven before use.
-
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1] Consider screening different ligands to find the optimal one for your specific substrate combination.
-
Experimental Protocol: Setting up an Air-Sensitive Reaction using a Schlenk Line
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Assembly: Quickly assemble the glassware (e.g., a round-bottom flask with a condenser) while it is still warm and connect it to the Schlenk line.
-
Inerting the Flask: Perform a minimum of three vacuum-backfill cycles. To do this, evacuate the flask using the vacuum manifold of the Schlenk line, and then refill it with a high-purity inert gas like argon or nitrogen.[7][8][9]
-
Adding Reagents:
-
Reaction: Heat the reaction mixture under a positive pressure of inert gas, which is vented through an oil bubbler to prevent air from entering the system.[9]
Workflow for Setting Up an Inert Atmosphere Reaction
Caption: Workflow for setting up an air-sensitive reaction.
Issue 2: I am observing significant byproduct formation, especially hydrodehalogenation.
Question: In my Buchwald-Hartwig amination of this compound, I am seeing a significant amount of 5-isopropoxypyridine as a byproduct. How can I suppress this side reaction?
Answer: The formation of the hydrodehalogenated byproduct is a common issue in palladium-catalyzed cross-coupling reactions.[3] It can arise from several pathways, often exacerbated by the presence of moisture or certain reagents.
Probable Causes & Solutions:
-
Presence of Water: Water can act as a proton source, leading to the protonolysis of key organopalladium intermediates in the catalytic cycle.
-
Solution: As with sluggish reactions, the rigorous exclusion of water is paramount. Use anhydrous solvents and reagents, and ensure your inert gas line is equipped with a drying agent.[12]
-
-
Choice of Base and Solvent: Some bases and solvents are more prone to facilitating hydrodehalogenation.
-
Solution: Screen different bases. For instance, if you are using a strong alkoxide base like sodium tert-butoxide, consider switching to a weaker inorganic base like cesium carbonate or potassium phosphate, which may be less prone to promoting side reactions.[16] The choice of solvent can also be critical; switching from an ethereal solvent like dioxane to a non-polar one like toluene can sometimes minimize this side reaction.[3]
-
-
Ligand Choice: The nature of the phosphine ligand can influence the relative rates of the desired reductive elimination and the undesired side reactions.
Troubleshooting Decision Tree for Byproduct Formation
Caption: Decision tree for troubleshooting byproduct formation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored under an inert atmosphere, at room temperature, and away from moisture and light to prevent degradation.[17][18] The container should be tightly sealed. For long-term storage, keeping it in a desiccator or a glovebox is recommended.
Q2: What is the difference between using nitrogen and argon as the inert gas?
A2: Both nitrogen and argon are commonly used to create an inert atmosphere. Nitrogen is less expensive, but argon is denser than air and more inert.[9][10] For highly sensitive reactions, especially those involving organometallic reagents that could potentially react with nitrogen at high temperatures, argon is the preferred choice.[9][13]
Q3: What are the best methods for drying solvents for reactions with this compound?
A3: The choice of drying method depends on the solvent and the required level of dryness.[12]
-
Distillation: Refluxing the solvent over a reactive drying agent and then distilling it is a highly effective method.[12]
-
Column Purification: Passing the solvent through a column packed with activated alumina is a common feature of commercial solvent purification systems and can provide very dry solvents.[12][14]
-
Molecular Sieves: For storing already dried solvents, adding activated 3Å or 4Å molecular sieves can help maintain low water content.[19]
| Solvent Class | Recommended Drying Agent(s) | Reference(s) |
| Ethers (THF, Dioxane) | Sodium/Benzophenone | [13] |
| Hydrocarbons (Toluene, Hexane) | Sodium/Benzophenone, Calcium Hydride | [13] |
| Halogenated Solvents (DCM) | Calcium Hydride, Phosphorus Pentoxide | [19][20] |
| Aprotic Polar (Acetonitrile) | Calcium Hydride, Phosphorus Pentoxide | [19] |
Q4: Can I perform these reactions without a Schlenk line or a glovebox?
A4: While a Schlenk line or glovebox provides the most robust inert atmosphere, it is possible to perform air-sensitive reactions using simpler techniques, though with a potentially higher risk of failure.[4] The "balloon method" involves purging a flask with an inert gas from a balloon via a needle through a septum.[10][11] A second needle acts as an outlet to displace the air.[10][11] This method requires careful execution to be effective.
Q5: The reaction mixture has turned a dark color. Is this normal?
A5: The formation of dark, often black, precipitates or solutions is common in palladium-catalyzed cross-coupling reactions. This is usually due to the formation of palladium black (finely divided palladium metal), which can result from catalyst decomposition. While some color change is expected, a rapid formation of a large amount of black precipitate may indicate that the catalyst is deactivating, and the reaction may not proceed to completion. Improving the inert atmosphere and ensuring the purity of reagents can help mitigate this.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 10. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. Drying solvents and Drying agents [delloyd.50megs.com]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 16. benchchem.com [benchchem.com]
- 17. 2-Bromo-5-isopropylpyridine | 1142197-16-7 [sigmaaldrich.com]
- 18. nbinno.com [nbinno.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Scale-Up of Reactions with 2-Bromo-5-isopropoxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up of chemical reactions involving 2-Bromo-5-isopropoxypyridine. Our focus is on providing practical, field-proven insights to anticipate and resolve challenges encountered during process development and large-scale synthesis.
Introduction to this compound in Process Chemistry
This compound is a key building block in medicinal chemistry and materials science. Its pyridine core and isopropoxy group offer valuable pharmacophoric features, while the bromo substituent serves as a versatile handle for various cross-coupling reactions. However, transitioning from bench-scale synthesis to pilot or manufacturing scale introduces a unique set of challenges. This guide is designed to address those challenges head-on, ensuring robust and scalable synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: On a larger scale, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment (PPE).[1] Key safety considerations include:
-
Inhalation: Avoid breathing dust or vapors. Use in a well-ventilated area or with a fume hood.[1][2]
-
Skin and Eye Contact: The compound can cause skin and eye irritation.[2][3] Wear chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of contact, rinse immediately and thoroughly with water.[1]
-
Thermal Stability: While specific data for this compound is limited, it is prudent to assess its thermal stability, especially before performing distillations or running reactions at elevated temperatures for extended periods.
-
Waste Disposal: Dispose of waste materials containing this compound according to local, state, and federal regulations.[1]
Q2: Which cross-coupling reactions with this compound are most amenable to scale-up?
A2: The most common and generally scalable cross-coupling reactions for 2-bromo-pyridines are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5][6]
-
Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds and is known for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[6]
-
Buchwald-Hartwig Amination: This is a powerful method for constructing C-N bonds, which are prevalent in many pharmaceutical compounds.[4][5]
Both reactions have seen extensive industrial application, and a wealth of literature is available to guide process development.
Troubleshooting Guide for Scale-Up Reactions
This section addresses common issues encountered during the scale-up of reactions involving this compound.
Issue 1: Incomplete Conversion or Stalled Reactions
Question: My Suzuki-Miyaura coupling reaction with this compound is not going to completion on a larger scale, even though it worked well in the lab. What could be the cause?
Answer: Several factors can contribute to incomplete conversion during scale-up. Here's a systematic approach to troubleshooting:
-
Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to localized concentration gradients and reduced reaction rates.
-
Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and reaction volume. The stirrer speed should be optimized to ensure good mixing without causing excessive shear.
-
-
Catalyst Deactivation: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, potentially leading to deactivation.[6][7] This effect can be more pronounced on scale-up due to longer reaction times.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[7][8] These ligands can promote the desired catalytic cycle and minimize catalyst inhibition.
-
Catalyst Loading: While minimizing catalyst loading is a goal for scale-up, a slight increase may be necessary to compensate for any deactivation.
-
-
-
Inefficient Heat Transfer: Poor heat transfer in large reactors can lead to temperature gradients, with some parts of the reaction mixture being cooler than the setpoint.
-
Solution: Monitor the internal reaction temperature closely. Use a reactor with a jacketed heating/cooling system for better temperature control.
-
Troubleshooting Flowchart for Incomplete Conversion
Caption: Troubleshooting workflow for incomplete reaction conversion.
Issue 2: Formation of Impurities
Question: I am observing significant amounts of homocoupled byproducts and protodebromination in my large-scale Buchwald-Hartwig amination of this compound. How can I minimize these impurities?
Answer: The formation of byproducts is a common challenge in cross-coupling reactions, and their prevalence can increase on scale-up.
-
Homocoupling of the Amine or Aryl Halide: This side reaction is often exacerbated by the presence of oxygen.
-
Protodebromination: This involves the replacement of the bromine atom with a hydrogen, leading to the formation of 5-isopropoxypyridine.
-
Solution:
-
Base Selection: The choice of base is critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often employed.[10]
-
Solvent Effects: The solvent can influence the rates of competing reaction pathways.[11][12] Aprotic solvents like toluene or dioxane are commonly used.
-
-
Comparative Table of Common Bases for Buchwald-Hartwig Amination
| Base | Strength | Common Solvents | Key Considerations |
| NaOtBu | Strong | Toluene, Dioxane | Highly effective, but can promote side reactions if not used carefully. |
| K₃PO₄ | Moderate | Dioxane/Water | A milder option, can be beneficial in some cases to reduce side reactions. |
| Cs₂CO₃ | Moderate | Dioxane, DMF | Often used for sensitive substrates. |
Issue 3: Difficult Product Isolation and Purification
Question: My product from a Suzuki coupling with this compound is difficult to purify on a large scale. I am struggling with residual palladium and baseline impurities in my column chromatography.
Answer: Purification is a critical step in any synthesis, and its difficulty can be magnified on a larger scale.
-
Palladium Removal: Residual palladium can be a significant issue, especially for pharmaceutical applications.
-
Solution:
-
Aqueous Workup: A thorough aqueous workup can remove a significant portion of inorganic byproducts. A wash with an aqueous solution of a chelating agent like thiourea or L-cysteine can help sequester residual palladium.
-
Carbon Treatment: Treating the crude product solution with activated carbon can effectively scavenge palladium.
-
Silica Gel Chromatography: While challenging on a large scale, optimizing the solvent system and using a wider column can improve separation.[13]
-
-
-
Recrystallization: If the product is a solid, recrystallization is often a more scalable and efficient purification method than chromatography.[13]
-
Solution: Perform a systematic solvent screen to identify a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures.
-
General Purification Workflow
Caption: A generalized workflow for product purification.
Experimental Protocols
General Protocol for a Scale-Up Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates and equipment.
-
Reactor Setup: A clean, dry, and inerted reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet is charged with this compound (1.0 equiv.), the boronic acid partner (1.1-1.3 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inerting: The reactor is purged with nitrogen or argon for at least 30 minutes.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(OAc)₂/SPhos, 0.5-2 mol%) is added under a positive pressure of inert gas.
-
Solvent Addition: Degassed solvent (e.g., toluene/water or dioxane/water) is added to the reactor.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by a suitable analytical method (e.g., HPLC, GC).
-
Workup: Upon completion, the reaction is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.
-
Purification: The organic layer is concentrated, and the crude product is purified by recrystallization or column chromatography.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Bromo-5-isopropylpyridine | 1142197-16-7 [sigmaaldrich.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 2-Bromo-5-isopropoxypyridine and 2-Chloro-5-isopropoxypyridine in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 2-halopyridine scaffold, particularly with alkoxy substitution, is a cornerstone in the synthesis of agrochemicals and pharmaceuticals. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct synthons: 2-Bromo-5-isopropoxypyridine and 2-Chloro-5-isopropoxypyridine . We will dissect their performance in the two most critical classes of transformations for this scaffold: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr), supported by mechanistic principles and illustrative experimental data.
The Fundamental Divide: Carbon-Halogen Bond Properties
The divergent reactivity of these two molecules is rooted in the fundamental properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond on the pyridine ring. Two key factors are at play:
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker and longer than the C-Cl bond. The average BDE for a C-Br bond on an aromatic ring is approximately 285 kJ/mol, whereas for a C-Cl bond, it is significantly higher at around 327 kJ/mol.[1] This difference is the principal determinant of reactivity in reactions where cleavage of this bond is rate-limiting, such as the oxidative addition step in cross-coupling.[2][3]
-
Electronegativity: Chlorine is more electronegative (3.16 on the Pauling scale) than bromine (2.96). This causes the C-Cl bond to be more polarized, rendering the carbon atom at the 2-position more electrophilic. This factor is dominant in reactions where nucleophilic attack on the ring is the key step, as seen in SNAr.
These two properties create a fascinating dichotomy in the utility of these reagents, which we will explore with specific reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions: The Bromide Advantage
In the vast majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][4] Consequently, the weaker C-Br bond gives this compound a distinct kinetic advantage. The general reactivity trend for halogens in these transformations is firmly established as I > Br > OTf > Cl .[3][5][6]
Suzuki-Miyaura Coupling
The Suzuki reaction, forming C(sp²)-C(sp²) bonds, is arguably the most widely used cross-coupling reaction. When comparing our two substrates, the bromo-derivative consistently outperforms the chloro-derivative, requiring milder conditions and often providing superior yields.
Comparative Data: Suzuki-Miyaura Coupling
| Feature | This compound | 2-Chloro-5-isopropoxypyridine | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos, SPhos) | The higher energy barrier for C-Cl bond cleavage necessitates a more active catalytic system to facilitate oxidative addition.[7] |
| Reaction Temp. | 80-100 °C | 100-120 °C | Higher thermal energy is required to overcome the stronger C-Cl bond dissociation energy. |
| Reaction Time | 2-12 hours | 12-24 hours | The faster rate of oxidative addition for the C-Br bond leads to shorter reaction times.[3] |
| Typical Yield | 85-98% | 60-85% | Milder conditions for the bromo-substrate lead to fewer side reactions (e.g., dehalogenation, homocoupling). |
Illustrative Protocol: Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask, add This compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with argon three times. Pd(PPh₃)₄ (0.03 mmol, 3 mol%) is added, followed by a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL). The reaction is heated to 90 °C and stirred for 4 hours until TLC/LCMS indicates consumption of the starting material.
-
For the 2-Chloro-5-isopropoxypyridine substrate: A more robust catalyst system is required. Replace Pd(PPh₃)₄ with Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a ligand such as XPhos (0.04 mmol, 4 mol%). A stronger base like K₃PO₄ is often beneficial, and the temperature would typically be increased to 110 °C for 12-18 hours.
Buchwald-Hartwig Amination
This reaction is crucial for constructing the aryl-amine bonds prevalent in pharmaceuticals.[8] The challenge of activating aryl chlorides is even more pronounced here, necessitating the use of highly specialized, sterically hindered, and electron-rich phosphine ligands developed by the Buchwald and Hartwig groups.[9]
Comparative Data: Buchwald-Hartwig Amination
| Feature | This compound | 2-Chloro-5-isopropoxypyridine | Rationale & Causality |
| Ligand Choice | Bidentate ligands (e.g., BINAP, Xantphos) | Bulky monophosphine ligands (e.g., RuPhos, BrettPhos) | Aryl chlorides require highly active catalysts to promote the difficult oxidative addition step.[9][10] |
| Base | NaOtBu, K₃PO₄ | NaOtBu, LHMDS | A strong, non-nucleophilic base is essential for deprotonating the amine and facilitating the catalytic cycle. |
| Reaction Temp. | 90-110 °C | 110-130 °C | Higher temperatures are needed to drive the C-Cl bond activation. |
| Typical Yield | 80-95% | 70-90% (with optimized catalyst) | With modern ligands, high yields are achievable for chlorides, but often require more rigorous optimization. |
Sonogashira Coupling
For the synthesis of aryl-alkynes, the Sonogashira coupling is the go-to method. The reactivity trend remains consistent, with aryl bromides being significantly more compliant substrates than aryl chlorides.[11]
Comparative Data: Sonogashira Coupling
| Feature | This compound | 2-Chloro-5-isopropoxypyridine | Rationale & Causality |
| Conditions | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Often unreactive under standard conditions. May require Ni catalysis or specialized Pd systems. | The C-Cl bond is generally inert under standard Sonogashira conditions.[12] |
| Reaction Temp. | 60-100 °C | >120 °C or specialized catalyst | The high activation barrier for the C-Cl bond makes the reaction difficult. |
| Typical Yield | 75-95% | Highly variable, often low (<40%) | The bromide is a far more reliable substrate for this transformation.[13] |
Visualization 1: Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The Chloride Advantage
In a complete reversal of the reactivity trend observed in cross-coupling, 2-Chloro-5-isopropoxypyridine is the more reactive substrate in SNAr reactions .
The mechanism of SNAr does not involve C-X bond cleavage in its rate-determining step. Instead, it proceeds via a two-step addition-elimination pathway.[14]
-
Addition (Rate-Determining): A nucleophile attacks the electron-deficient carbon at the 2-position, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[15][16]
-
Elimination: Aromaticity is restored by the expulsion of the halide leaving group.
The pyridine nitrogen atom strongly activates the C2 and C4 positions towards this type of attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[17] The key to the reversed reactivity lies in the stability of this intermediate. The more electronegative chlorine atom provides superior inductive stabilization for the adjacent negative charge compared to bromine. This lowers the activation energy of the rate-determining addition step, making the overall reaction faster.[18][19] The typical reactivity order for SNAr is F > Cl > Br > I .[20][21]
Comparative Data: Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 2-Chloro-5-isopropoxypyridine | Rationale & Causality |
| Relative Rate | Slower | Faster | The higher electronegativity of chlorine better stabilizes the negative charge in the rate-determining Meisenheimer intermediate.[18] |
| Reaction Temp. | 80-120 °C | 40-80 °C | A lower activation energy for the formation of the intermediate allows for milder reaction conditions. |
| Typical Yield | Good to Excellent | Excellent | The faster reaction with the chloro-derivative often leads to cleaner conversions with fewer byproducts from thermal decomposition. |
Illustrative Protocol: SNAr with an Amine
To a sealed tube, add 2-Chloro-5-isopropoxypyridine (1.0 mmol, 1.0 equiv.), the desired amine (e.g., morpholine, 1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.) in DMSO (3 mL). The tube is sealed and heated to 80 °C for 6 hours. The reaction is monitored by TLC/LCMS for completion.
-
For the this compound substrate: The same reaction would typically require a higher temperature (e.g., 120 °C) and a longer reaction time (12-18 hours) to achieve a similar conversion.
Visualization 2: SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-halopyridine.
Summary and Strategic Recommendations
The choice between this compound and 2-Chloro-5-isopropoxypyridine is not a matter of absolute superiority but of strategic application. The following decision matrix and workflow diagram summarize the key considerations.
Decision Matrix
| Reaction Type | Recommended Substrate | Key Considerations |
| Suzuki, Buchwald-Hartwig, Sonogashira | This compound | Inherently more reactive, requires milder conditions, broader catalyst scope, ideal for initial route scouting and small-scale synthesis. |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-5-isopropoxypyridine | More reactive, allows for lower temperatures and shorter reaction times, leading to cleaner product profiles. |
| Large-Scale Synthesis / Cost Optimization | 2-Chloro-5-isopropoxypyridine | Chloro-aromatics are generally less expensive. For cross-coupling, the initial investment in catalyst screening can be offset by lower raw material costs on a large scale. |
Visualization 3: Reagent Selection Workflow
Caption: Decision workflow for selecting the optimal 2-halopyridine substrate.
References
- 1. quora.com [quora.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. m.youtube.com [m.youtube.com]
- 15. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Coupling Reagents: Alternatives to 2-Bromo-5-isopropoxypyridine
For researchers and drug development professionals, the 5-isopropoxypyridine scaffold is a privileged motif, appearing in numerous biologically active compounds. Its synthesis frequently relies on palladium-catalyzed cross-coupling reactions, where 2-Bromo-5-isopropoxypyridine serves as a common, reliable electrophile. However, reliance on a single building block can limit synthetic strategy, introduce cost inefficiencies, and hinder access to novel chemical space.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes to explore the mechanistic rationale behind their reactivity, provide field-proven experimental protocols, and offer a logical framework for reagent selection. Our focus is on empowering chemists to make informed, strategic decisions that optimize reaction efficiency, cost, and synthetic versatility.
The Baseline: Understanding this compound
This compound is a workhorse reagent in cross-coupling. Its C(sp²)-Br bond is readily activated by Pd(0) catalysts, making it a suitable partner for a wide range of reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] Its commercial availability is generally good, though pricing can be a consideration for large-scale synthesis.[2]
The primary limitation of using the bromo-derivative is one of strategic inflexibility. The reactivity profile is fixed, and for certain challenging transformations or when cost is a primary driver, superior alternatives may exist.
A Comparative Analysis of Alternative Reagents
The choice of reagent fundamentally alters the cross-coupling strategy. One can either change the electrophilic leaving group on the pyridine ring or reverse the polarity entirely by employing a nucleophilic pyridine derivative. Each approach carries distinct advantages and requires specific experimental considerations.
| Reagent Class | Specific Example | Typical Reactions | Advantages | Disadvantages | Relative Cost |
| Bromo- (Baseline) | This compound | Suzuki, Buchwald-Hartwig, Sonogashira, Stille | Well-established reactivity, good commercial availability. | Moderate reactivity, can be costly for scale-up.[2] |
|
| Chloro- | 2-Chloro-5-isopropoxypyridine | Suzuki, Buchwald-Hartwig | Significantly lower cost, readily available raw materials.[3] | Less reactive, requires more active catalysts (e.g., bulky phosphine ligands) and higher temperatures.[3][4] | $ |
| (Pseudo)halides | 5-isopropoxypyridin-2-yl triflate/nonaflate | Suzuki, Buchwald-Hartwig | Highly reactive, enabling milder reaction conditions.[5][6][7] | Higher cost, may have lower stability, requires synthesis from the corresponding pyridone. |
|
| Boronates | 5-isopropoxypyridine-2-boronic acid pinacol ester | Suzuki, Chan-Lam | Reverses synthetic polarity, stable, crystalline solids, easy to handle.[8] | Requires synthesis from the corresponding halide, can be prone to protodeboronation. |
|
| Trifluoroborates | Potassium (5-isopropoxypyridin-2-yl)trifluoroborate | Suzuki | Air- and moisture-stable crystalline solids, often superior to boronic acids in challenging couplings.[8][9] | Requires specific synthesis, less commercially common than boronates.[10][11] |
|
| N-Oxides | 5-isopropoxypyridine N-oxide | Direct C-H Arylation | Atom economical (avoids pre-functionalization), uses inexpensive starting materials, high regioselectivity for the 2-position.[12][13] | Requires a subsequent deoxygenation step, reaction scope can be different from traditional cross-couplings.[14][15][16] | $ |
| Sulfinates | Sodium 5-isopropoxypyridine-2-sulfinate | Sulfinate Cross-Coupling | Can outperform boronates for 2-pyridyl couplings, avoiding issues of instability and low reactivity.[17] | Newer technology, less established protocols, requires synthesis. |
|
Relative Cost is an estimate based on commercially available starting materials and potential synthetic steps: $ (lowest) to
(highest).
Mechanistic Considerations & The Causality of Reactivity
The success of a cross-coupling reaction is governed by the kinetics of its catalytic cycle. The choice of reagent directly impacts the rate-determining step, which is often the initial oxidative addition of the palladium catalyst to the electrophile.
Caption: Figure 1. General reactivity trend of leaving groups.
-
Halogens (Cl, Br): The reactivity trend of I > Br > Cl is inversely proportional to the C-X bond dissociation energy.[18] The stronger C-Cl bond requires a more electron-rich, sterically demanding phosphine ligand (e.g., Buchwald ligands like SPhos or RuPhos) to facilitate the oxidative addition step. This is the fundamental reason why chloro-pyridines demand more robust catalytic systems.[4][19]
-
Pseudohalides (OTf, ONf): Triflates (OTf) and nonaflates (ONf) are excellent leaving groups due to the high stability of their corresponding anions. They are often more reactive than bromides, allowing for lower reaction temperatures and catalyst loadings.[5][7] This makes them ideal for sensitive substrates.
-
Boron Reagents (Boronic Esters, Trifluoroborates): When using a pyridylboron reagent, the pyridine moiety is the nucleophile. The key step becomes transmetalation. Boronic acids/esters require activation by a base to form a more nucleophilic borate species, which then transfers the pyridine group to the palladium center.[20][21] Potassium trifluoroborates are bench-stable solids that slowly hydrolyze under reaction conditions to generate the active boronic acid, often leading to more consistent results.[8][9]
Experimental Workflows & Protocols
A logical approach to reagent selection is critical for efficient project execution. The following workflow illustrates a typical decision-making process.
Caption: Figure 2. Decision workflow for reagent selection.
Protocol 1: Suzuki-Miyaura Coupling with the Baseline Reagent
This protocol represents a standard, reliable method for coupling this compound with a generic arylboronic acid.
Reaction: this compound + Arylboronic acid → 2-Aryl-5-isopropoxypyridine
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The protocol is self-validating through consistent monitoring. The disappearance of the starting bromopyridine and the appearance of the less polar product spot on TLC (or corresponding masses in LC-MS) confirm reaction progress. Complete consumption of the limiting reagent indicates a successful reaction, with purification yielding the final validation.
Protocol 2: Suzuki-Miyaura Coupling with a Cost-Effective Alternative
This protocol demonstrates the necessary modifications for using the less reactive but more economical 2-Chloro-5-isopropoxypyridine. The key is the use of a more active catalyst system.
Reaction: 2-Chloro-5-isopropoxypyridine + Arylboronic acid → 2-Aryl-5-isopropoxypyridine
Materials:
-
2-Chloro-5-isopropoxypyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask, add 2-Chloro-5-isopropoxypyridine, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Reactions may require longer times (12-24 hours) compared to the bromo-analog.[22]
-
Workup and purification are performed as described in Protocol 1.
Causality of Choices: The C-Cl bond is stronger and less readily undergoes oxidative addition. The combination of Pd(OAc)₂ and an electron-rich, bulky phosphine ligand like SPhos generates a highly active, coordinatively unsaturated Pd(0) species in situ, which is necessary to break the inert C-Cl bond.[4] K₃PO₄ is a stronger base often required for these more challenging couplings.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[23][24][25] This protocol outlines a general procedure applicable to this compound.
Caption: Figure 3. Catalytic cycle for Buchwald-Hartwig amination.
Reaction: this compound + Amine → 2-(Amino)-5-isopropoxypyridine
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with NaOtBu, Pd₂(dba)₃, and BINAP.
-
Remove the tube from the glovebox. Add this compound and add anhydrous, degassed toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or crystallization.
Trustworthiness: This system is self-validating. The strong base, NaOtBu, is crucial for deprotonating the amine in the catalytic cycle.[5] The use of a pre-catalyst like Pd₂(dba)₃ and a well-defined ligand like BINAP ensures reproducibility.[25] Failure to exclude air and moisture can deactivate the catalyst, leading to no reaction, thus validating the necessity of the inert atmosphere technique.
Conclusion
While this compound remains a valuable and effective reagent, a modern synthesis strategy demands a broader toolkit. For cost-driven, large-scale campaigns, transitioning to 2-chloro-5-isopropoxypyridine with an optimized catalyst system is a powerful approach. For sensitive substrates or when milder conditions are paramount, pyridyl triflates offer a highly reactive alternative. Furthermore, reversing the polarity by employing pyridylboronates or exploring novel C-H activation pathways with N-oxides can unlock new synthetic routes and overcome challenges intractable by traditional methods. By understanding the mechanistic underpinnings of each alternative, researchers can move beyond simple substitution and design more elegant, efficient, and robust syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. chemcia.com [chemcia.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Potassium trifluoroborate synthesis by hydroboration or C-B coupling reaction [organic-chemistry.org]
- 11. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
advantages of using 2-Bromo-5-isopropoxypyridine over other substituted pyridines
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring is therefore a critical endeavor in the synthesis of novel therapeutics. Among the vast array of available building blocks, 2-bromo-5-substituted pyridines serve as exceptionally versatile intermediates, primed for elaboration through modern cross-coupling chemistry. This guide provides an in-depth comparison of 2-Bromo-5-isopropoxypyridine against other substituted pyridines, highlighting its distinct advantages and providing the technical rationale for its preferential use in complex molecule synthesis.
The Isopropoxy Advantage: Modulating Reactivity and Properties
The true value of this compound lies in the synergistic interplay between its two key functional groups. The bromine atom at the C2 position is the primary reactive handle for palladium-catalyzed cross-coupling reactions, while the isopropoxy group at the C5 position acts as a crucial modulator, conferring significant advantages over other substitution patterns.
Electronic Effects: Enhancing Reactivity in Oxidative Addition
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The efficiency of this step is highly sensitive to the electronic environment of the pyridine ring.
The 5-isopropoxy group is a moderate electron-donating group (EDG) through resonance (+R effect). This donation of electron density increases the electron richness of the pyridine ring. Counterintuitively for an electrophilic metal center, this can accelerate the oxidative addition at the C2 position. The electron donation from the isopropoxy group makes the C2-Br bond more polarized and susceptible to cleavage by the electron-rich Pd(0) catalyst. This often translates to milder reaction conditions, lower catalyst loadings, and higher yields compared to pyridines bearing electron-withdrawing groups (EWGs) at the C5 position (e.g., -NO₂, -Cl), which deactivate the ring towards oxidative addition.
Steric and Solubility Profile
The isopropoxy group, while not exceedingly bulky, provides more steric hindrance than a methoxy group. This can be advantageous in directing regioselective reactions on other parts of a complex molecule. Furthermore, the lipophilic nature of the isopropyl moiety often enhances the solubility of synthetic intermediates in common organic solvents, simplifying reaction setup and purification processes compared to less substituted or more polar analogues.
Comparative Performance in Cross-Coupling Reactions
To objectively assess the advantages of this compound, we can compare its performance in key synthetic transformations against other 2-bromo-5-substituted pyridines. While direct side-by-side data is limited, a compilation of results from analogous systems provides a clear picture of reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a paramount tool for C-C bond formation. The electronic nature of the C5 substituent significantly impacts reaction efficiency.
| Substrate | C5-Substituent | Coupling Partner | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine* | -H (at C5) | Phenylboronic Acid | 81 | [3] |
| 2-Bromo-5-chloropyridine | -Cl (EWG) | Phenylboronic Acid | Moderate | [4] |
| 2-Bromo-5-methoxypyridine | -OCH₃ (EDG) | 4-Methoxyphenylboronic Acid | 92** | [3] |
| This compound | -OiPr (EDG) | Arylboronic Acids | Expected High | *** |
*Data for 2-Bromo-4-methylpyridine is used to represent a less electron-rich system compared to the alkoxy-substituted pyridines. **Yield reported for a structurally similar substrate, indicating high efficiency for electron-rich systems. ***Yields are expected to be high, comparable to or exceeding the methoxy analogue due to similar electronic donation and potentially improved solubility.
The trend indicates that electron-donating groups at the C5 position, such as alkoxy groups, facilitate higher yields in Suzuki-Miyaura couplings. This is consistent with the electronic argument that increased electron density on the pyridine ring promotes the crucial oxidative addition step.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation where substrate electronics play a key role.[5]
| Substrate | C5-Substituent | Amine Partner | Yield (%) | Reference |
| 2-Bromopyridine | -H | Mesitylamine | Moderate to Good | [6] |
| 2-Bromo-5-nitropyridine | -NO₂ (EWG) | Various Amines | Generally Lower / Harsher Conditions | [6] |
| This compound | -OiPr (EDG) | Primary/Secondary Amines | Expected High | **** |
****Electron-rich aryl bromides are excellent substrates for Buchwald-Hartwig amination, often proceeding to high conversion under standard conditions.[1] The 5-isopropoxy group enhances the substrate's suitability for this transformation.
Case Study: Synthesis of PI3K/mTOR Inhibitor GSK2126458 (Omipalisib)
The value of 2-bromo-5-alkoxypyridine building blocks is exemplified in the synthesis of complex pharmaceutical agents. A key intermediate in the synthesis of GSK2126458 (Omipalisib), a potent inhibitor of PI3K and mTOR, is derived from a 2-methoxy-5-bromopyridine derivative.[4][7]
The synthetic route involves the coupling of a complex quinoline boronic ester with an activated 5-bromo-2-methoxypyridine core. The use of the 5-bromo-2-alkoxypyridine scaffold is critical for several reasons:
-
Orthogonal Reactivity: The C5-bromo position provides a reliable site for the key Suzuki-Miyaura coupling.
-
Electronic Activation: The C2-methoxy group (analogous to isopropoxy) activates the C5 position for subsequent transformations and modulates the final molecule's electronic properties for biological activity.
-
Strategic Handle: The alkoxy group can be a site for further modification or can serve as a key pharmacophoric element.
The successful application of this building block in a complex, multi-step synthesis underscores the reliability and strategic advantage conferred by the 5-bromo-2-alkoxy substitution pattern.
Experimental Protocols
The following protocols are representative methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions, based on established procedures for structurally similar bromopyridines.[1][3]
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Toluene/H₂O (4:1 mixture, 5 mL)
-
High-purity nitrogen or argon gas
-
Oven-dried Schlenk flask and magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
-
High-purity nitrogen or argon gas
-
Oven-dried sealable reaction tube and magnetic stir bar
Procedure:
-
To a dry, sealable reaction tube, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Seal the tube, then evacuate and backfill with nitrogen or argon (repeat three times).
-
Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Carefully open the tube and dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired N-aryl or N-alkyl aminopyridine.
Conclusion
This compound offers distinct and compelling advantages over other substituted pyridines for the synthesis of complex molecules. The electron-donating nature of the 5-isopropoxy group facilitates the critical oxidative addition step in palladium-catalyzed cross-coupling reactions, leading to higher yields and milder reaction conditions. This electronic benefit, combined with favorable solubility characteristics, makes it a superior building block for both Suzuki-Miyaura and Buchwald-Hartwig reactions. As demonstrated in the synthetic strategies toward complex drug candidates like GSK2126458, the 5-bromo-2-alkoxypyridine motif is a proven and powerful tool. For researchers aiming to streamline synthetic routes and improve the efficiency of complex pyridine derivatization, this compound represents a strategically sound and highly effective choice.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-5-isopropoxypyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The substituted pyridine core, in particular, is a privileged motif found in numerous pharmaceuticals. 2-Bromo-5-isopropoxypyridine serves as a versatile and commercially available building block for the introduction of molecular diversity. The success of its derivatization via palladium-catalyzed cross-coupling reactions is critically dependent on the judicious selection of the catalytic system.
This guide provides an in-depth comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound. The insights presented herein are grounded in established chemical principles and supported by experimental data from analogous systems to empower chemists to make informed decisions for their synthetic campaigns.
The Strategic Importance of Catalyst Selection
The electronic nature of the pyridine ring, characterized by its electron-deficient π-system, and the potential for the ring nitrogen to coordinate to the palladium center, present unique challenges in cross-coupling reactions. Catalyst deactivation and sluggish reaction kinetics are common hurdles.[1] The choice of the palladium source and, more critically, the ancillary ligand, is paramount in overcoming these challenges. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination—the key steps of the catalytic cycle.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds. For the coupling of this compound with a variety of aryl- and heteroarylboronic acids, several palladium catalyst systems have proven effective.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-16 | ~85-90 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12-24 | ~80-95 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 4-16 | >90 |
Note: The yield data is based on Suzuki couplings of structurally similar bromopyridine substrates and serves as a strong indicator of expected performance.[2][3]
Expert Insights:
-
Pd(PPh₃)₄ : This classic, air-stable catalyst is a reliable choice for routine couplings with simple arylboronic acids.[2] Its primary drawback is the potential for lower activity with more challenging, sterically hindered, or electron-deficient coupling partners.
-
Pd(dppf)Cl₂ : The bidentate dppf ligand often enhances catalyst stability and activity, particularly with heteroaryl boronic acids.[4] It is a versatile catalyst suitable for a broad range of substrates.
-
Pd(OAc)₂ / SPhos : For demanding Suzuki couplings, the use of a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand like SPhos is often the superior choice.[5] This system excels at promoting the coupling of sterically hindered and electron-rich substrates, often leading to higher yields and shorter reaction times.[5]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of carbon-nitrogen bonds via the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[6] For the coupling of this compound with a diverse range of primary and secondary amines, the choice of a highly active catalyst system is crucial.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | ~80-95 |
| Pd(OAc)₂ / BINAP | BINAP | NaOt-Bu | Toluene | 80-110 | 12-24 | ~75-90 |
| [Pd(IPr)(NQ)]₂ | IPr | KOH | 1,4-Dioxane | 100 | 12-24 | >90 |
Note: The yield data is based on Buchwald-Hartwig aminations of structurally similar bromopyridine and bromobenzene substrates.[7][8]
Expert Insights:
-
Pd₂(dba)₃ / Xantphos : The combination of a palladium(0) source with a wide bite-angle ligand like Xantphos is highly effective for the amination of a broad scope of amines, including challenging heterocyclic amines.[7]
-
Pd(OAc)₂ / BINAP : This system, employing the bidentate BINAP ligand, is a well-established choice for the coupling of both primary and secondary amines.[6]
-
[Pd(IPr)(NQ)]₂ : N-Heterocyclic Carbene (NHC) ligands, such as IPr, offer excellent stability and high catalytic activity.[8] Pre-catalysts incorporating these ligands are often superior for challenging substrates, including electron-rich aryl halides.[8]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to alkynylated pyridines, which are valuable intermediates in organic synthesis. This copper-co-catalyzed reaction is generally efficient for the coupling of this compound with terminal alkynes.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 2-12 | ~80-95 |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | ~72-96 |
| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | 25 | 0.5-3 | >90 |
Note: The yield data is based on Sonogashira couplings of structurally similar bromopyridine substrates.[9][10][11]
Expert Insights:
-
Pd(PPh₃)₂Cl₂ / CuI : This is the traditional and most widely used catalyst system for Sonogashira couplings.[10] It is generally reliable and effective for a broad range of substrates.
-
Pd(CF₃COO)₂ / PPh₃ / CuI : This alternative palladium(II) source has been shown to be highly effective for the Sonogashira coupling of aminobromopyridines, suggesting its utility for other substituted pyridines.[9]
-
[DTBNpP]Pd(crotyl)Cl : The development of copper-free Sonogashira conditions is an area of active research to avoid issues with alkyne homocoupling (Glaser coupling).[12] Catalyst systems with bulky, electron-rich phosphine ligands can facilitate the reaction in the absence of a copper co-catalyst, often under very mild conditions.[11]
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction enables the formation of a new carbon-carbon bond between an aryl halide and an alkene. While less commonly employed for this specific substrate compared to the other named reactions, it remains a valuable tool for the introduction of vinyl groups.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12-24 | ~70-85 |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | NMP | 120 | 18-36 | ~65-80 |
Note: The yield data is based on Heck reactions of structurally similar aryl bromide substrates.[13]
Expert Insights:
-
Pd(OAc)₂ / PPh₃ : This is a standard and cost-effective catalyst system for the Heck reaction. The choice of base and solvent is critical and often requires optimization.[14]
-
Pd(OAc)₂ / P(o-tol)₃ : The use of a more sterically hindered phosphine ligand like tri(o-tolyl)phosphine can sometimes improve catalyst stability and turnover, particularly at higher temperatures.[13]
Experimental Protocols
The following are detailed, step-by-step methodologies for representative cross-coupling reactions. These protocols are based on established procedures for analogous substrates and should be adapted and optimized for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask, magnetic stir bar, condenser
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃ / Xantphos
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube, magnetic stir bar
Procedure:
-
In a glovebox or under a stream of argon, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube containing a magnetic stir bar.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Protocol 3: Sonogashira Coupling using Pd(PPh₃)₂Cl₂ / CuI
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
-
Schlenk flask, magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Visualizing the Catalytic Processes
To further elucidate the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Conclusion
The successful cross-coupling of this compound is a highly achievable synthetic transformation, provided that the palladium catalyst system is carefully chosen to match the specific demands of the desired reaction and coupling partners. For routine Suzuki couplings, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are excellent starting points. For more challenging substrates or for Buchwald-Hartwig aminations, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos or Xantphos, or N-heterocyclic carbene ligands, are recommended. The classic Pd(PPh₃)₂Cl₂/CuI system remains a robust choice for Sonogashira couplings, while copper-free alternatives are emerging for milder conditions. The Heck reaction, while viable, may require more extensive optimization of conditions. By leveraging the comparative data and protocols in this guide, researchers can confidently select and implement the optimal catalytic system to advance their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sctunisie.org [sctunisie.org]
- 14. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Bromo-5-isopropoxypyridine in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, cost, and scalability. The 5-isopropoxypyridine moiety is a valuable scaffold in numerous pharmaceutical candidates due to its favorable physicochemical properties. This guide provides an in-depth cost-benefit analysis of utilizing 2-Bromo-5-isopropoxypyridine in common synthetic transformations, comparing it with its chloro and iodo analogs. The insights provided herein are based on established principles of palladium-catalyzed cross-coupling reactions and available experimental data for similar substrates.
The Strategic Importance of the 5-Isopropoxypyridine Moiety
The 5-isopropoxypyridine scaffold is frequently incorporated into drug candidates to enhance metabolic stability, improve solubility, and modulate lipophilicity. The isopropoxy group can act as a hydrogen bond acceptor and its steric bulk can influence the conformation of the molecule, potentially leading to improved binding affinity with biological targets. Consequently, the efficient and cost-effective synthesis of derivatives of this scaffold is of significant interest.
Cost-Benefit Analysis: A Three-Way Comparison
The choice between 2-chloro-, 2-bromo-, and 2-iodo-5-isopropoxypyridine for a synthetic campaign hinges on a trade-off between the cost of the starting material and its reactivity in subsequent cross-coupling reactions.
Cost Comparison
The following table provides an approximate cost comparison for the three 2-halo-5-isopropoxypyridine derivatives from various research chemical suppliers. It is important to note that prices can vary significantly between suppliers and are subject to change.
| Compound | Molecular Weight ( g/mol ) | Purity (%) | Price per gram (USD) |
| 2-Chloro-5-isopropoxypyridine | 171.62 | >97 | $50 - $150 |
| This compound | 216.08 | >97 | $100 - $300 |
| 2-Iodo-5-isopropoxypyridine | 263.08 | >97 | $200 - $500+ |
Disclaimer: The prices listed are estimates for research quantities and do not reflect bulk manufacturing costs. For large-scale synthesis, a more detailed cost analysis from qualified vendors is essential.
Reactivity and Performance Comparison
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength.[1] This trend has significant implications for reaction conditions and overall efficiency.
| Feature | 2-Chloro-5-isopropoxypyridine | This compound | 2-Iodo-5-isopropoxypyridine |
| Reactivity | Lowest | Intermediate | Highest |
| Typical Reaction Temperature | High (often >100 °C) | Moderate (80-120 °C) | Low to moderate (RT - 100 °C) |
| Catalyst Loading | Higher (may require specialized, electron-rich ligands) | Moderate | Lower |
| Reaction Times | Longer | Moderate | Shorter |
| Side Reactions | Higher potential for side reactions due to forcing conditions | Generally cleaner reactions | Often the cleanest reactions |
| Functional Group Tolerance | Can be challenging with sensitive functional groups | Good | Excellent |
Expertise & Experience Insights:
-
For early-stage discovery and small-scale synthesis: The higher reactivity of the iodo- and bromo-derivatives often justifies their higher cost. The milder reaction conditions and shorter reaction times can accelerate the synthesis of a diverse library of compounds for screening.
-
For process development and scale-up: The lower cost of the chloro-derivative becomes a significant advantage. While initial process development may be more challenging, requiring careful optimization of catalyst, ligand, and reaction conditions, the long-term cost savings can be substantial. The use of more advanced, highly active palladium precatalysts and ligands can often overcome the lower reactivity of the chloride.[2][3]
-
Chemoselectivity: In molecules with multiple halogen atoms, the differential reactivity (I > Br > Cl) can be exploited for sequential, site-selective cross-coupling reactions, a powerful strategy in the synthesis of complex molecules.[4]
In-depth Technical Guide to Key Synthetic Transformations
The following sections provide detailed protocols for three common and powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These protocols are based on established procedures for similar halopyridine substrates and can be adapted for this compound and its analogs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.[5][6] The choice of base is critical and can significantly impact the reaction yield.[7]
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Iodo-5-nitropyridine 97 28080-54-8 [sigmaaldrich.com]
The Versatile 2-Bromo-5-Substituted Pyridine Scaffold: A Comparative Guide for Synthetic and Medicinal Chemists
In the landscape of modern drug discovery and organic synthesis, the pyridine ring remains a cornerstone scaffold, present in a significant portion of FDA-approved small molecule drugs.[1] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a bioisosteric replacement for other aromatic systems makes it an invaluable component of pharmacologically active agents. Within the vast arsenal of pyridine-based building blocks, the 2-bromo-5-substituted pyridine motif stands out as a particularly versatile and powerful tool for molecular architects.
This guide provides a comprehensive technical overview of the applications of this scaffold, with a specific focus on understanding the role of the 5-substituent in directing synthetic outcomes and influencing molecular properties. While direct literature on 2-Bromo-5-isopropoxypyridine is emerging, its utility can be expertly inferred through a comparative analysis of its close chemical relatives, including the methoxy, isopropyl, chloro, and fluoro analogues. This comparative approach will empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal building block for their specific synthetic and medicinal chemistry campaigns.
Core Applications in Drug Discovery and Beyond
The 2-bromo-5-substituted pyridine scaffold is a linchpin in the synthesis of complex molecules targeting a wide array of diseases.[2] The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the strategic introduction of diverse functionalities.[3] This reactivity is fundamental to the construction of compound libraries for lead discovery and optimization.
Key therapeutic areas where this scaffold has proven invaluable include:
-
Oncology: As a core component in the synthesis of kinase inhibitors and other anti-cancer agents.[4]
-
Cardiovascular and Metabolic Diseases: In the development of G protein-coupled receptor (GPCR) agonists and other modulators for conditions like hypertension and diabetes.[1]
-
Neurological Disorders: Serving as a foundational element for novel therapeutics targeting central nervous system pathways.[2]
-
Materials Science: The unique electronic properties of substituted pyridines also lend themselves to applications in the development of functional materials for use in organic electronics and sensors.[5]
The synthetic utility of this scaffold is primarily harnessed through three major classes of palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis.[3][6]
A Comparative Analysis of 5-Substituent Effects
The choice of the substituent at the 5-position of the 2-bromopyridine ring is a critical experimental decision that can profoundly impact the molecule's reactivity, physical properties, and, ultimately, its biological activity. Here, we compare the influence of various substituents to guide the selection of the most appropriate building block.
| Substituent | Electronic Effect | Steric Hindrance | Impact on Reactivity | Influence on Physicochemical Properties | Potential Applications |
| Isopropoxy (-O-iPr) | Electron-donating | Moderate | May slightly decrease the rate of some cross-coupling reactions compared to less bulky ethers. | Increases lipophilicity and may improve solubility in organic solvents. Can serve as a hydrogen bond acceptor. | Synthesis of kinase inhibitors, metabolic disease targets. |
| Methoxy (-OMe) | Electron-donating | Low | Generally facilitates a wide range of cross-coupling reactions.[3][6] | Increases polarity compared to alkyl groups. Can act as a hydrogen bond acceptor. | Broadly applicable in medicinal chemistry.[2] |
| Isopropyl (-iPr) | Electron-donating (inductive) | Moderate | Good substrate for cross-coupling reactions.[5] | Increases lipophilicity. | Development of kinase and TEAD protein inhibitors.[5] |
| Fluoro (-F) | Electron-withdrawing | Low | The strong electron-withdrawing nature can influence the regioselectivity of reactions and the reactivity of the pyridine ring. | Can block metabolic oxidation at that position, improving pharmacokinetic profiles. Acts as a weak hydrogen bond acceptor. | Synthesis of metabolically robust drug candidates.[7] |
| Chloro (-Cl) | Electron-withdrawing | Low | Provides an additional handle for selective cross-coupling reactions under different conditions than the bromo group. | Increases lipophilicity and can participate in halogen bonding. | Dual-functionalized scaffolds for multi-step syntheses.[1] |
Key Synthetic Transformations: Protocols and Insights
The true power of the 2-bromo-5-substituted pyridine scaffold is unlocked through its participation in robust and versatile cross-coupling reactions. Below are detailed protocols for the most common and impactful transformations, adapted from established methodologies.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is the preeminent method for creating biaryl structures, which are prevalent in pharmaceutical compounds.[2][3] This reaction couples the 2-bromopyridine with an organoboron compound, such as a boronic acid or ester.
Caption: Suzuki-Miyaura coupling workflow.
Detailed Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%) to the flask.
-
Solvent Addition: Add an anhydrous solvent, such as a mixture of 1,4-dioxane and water, via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Reaction: Seal the flask and heat the mixture to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a cornerstone of medicinal chemistry for synthesizing arylamines, a functional group present in a vast number of biologically active compounds.[2][3] It forges a carbon-nitrogen bond between the 2-bromopyridine and a primary or secondary amine.
Caption: Buchwald-Hartwig amination workflow.
Detailed Protocol:
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., a G3 precatalyst, 2-5 mol%), a suitable ligand (e.g., a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Reagent Addition: Add the this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction for completion using TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Conclusion
The 2-bromo-5-substituted pyridine scaffold represents a class of high-value chemical intermediates that are indispensable in modern synthetic and medicinal chemistry. The strategic choice of the 5-substituent—be it isopropoxy, methoxy, fluoro, or another group—provides a sophisticated mechanism for fine-tuning a molecule's steric and electronic properties, thereby influencing reaction outcomes and the ultimate biological profile of the final compound. While this compound itself is a more specialized reagent, the wealth of data from its chemical analogues demonstrates the immense potential of this building block. By understanding the comparative advantages conferred by each substituent, researchers can more effectively navigate the complex path of drug design and development, accelerating the discovery of novel therapeutics.
References
Evaluating the Green Chemistry Metrics of Reactions Involving 2-Bromo-5-isopropoxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical industry, the evaluation of reaction pathways through the lens of green chemistry has become paramount. This guide provides an in-depth analysis of the green chemistry metrics for reactions involving 2-Bromo-5-isopropoxypyridine, a key building block in the synthesis of various pharmaceutical agents. By objectively comparing different synthetic routes, this document aims to equip researchers with the insights needed to make environmentally conscious and efficient experimental choices.
The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry is increasingly focused on reducing its environmental footprint, with a significant emphasis on optimizing manufacturing processes.[1] The concept of green chemistry, defined by a set of twelve principles, provides a framework for designing chemical products and processes that are more environmentally benign.[2] Key to this endeavor is the use of quantitative metrics to assess the "greenness" of a chemical reaction. These metrics go beyond traditional yield calculations to provide a more holistic view of a process's efficiency and environmental impact.[2][3]
This guide will focus on three principal green chemistry metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[4] An ideal reaction has an atom economy of 100%.
-
Environmental Factor (E-Factor): This metric quantifies the amount of waste produced relative to the amount of desired product.[2] A lower E-Factor signifies a greener process.
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[1][5][6] The pharmaceutical industry has adopted PMI as a key benchmark for evaluating the sustainability of manufacturing processes.[1][5][7]
This compound: A Versatile Intermediate in Cross-Coupling Reactions
This compound is a valuable heterocyclic compound frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9] These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, which are prevalent in many drug molecules. The choice of reaction conditions, including the catalyst, ligands, base, and solvent, significantly influences not only the reaction's efficiency and yield but also its environmental impact.[10][11]
The following sections will delve into a comparative analysis of these two critical reaction types involving this compound, evaluating their performance based on the aforementioned green chemistry metrics.
Comparative Analysis of Green Metrics for Key Reactions
To illustrate the practical application of these metrics, let's consider two common transformations of this compound: a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination. For this analysis, we will use hypothetical but representative experimental data to calculate and compare the green chemistry metrics.
Scenario 1: Suzuki-Miyaura Coupling
This reaction couples this compound with a generic arylboronic acid to form a biaryl product.
Reaction Scheme: this compound + Ar-B(OH)₂ --(Pd Catalyst, Base, Solvent)--> 2-Aryl-5-isopropoxypyridine + Byproducts
Scenario 2: Buchwald-Hartwig Amination
This reaction couples this compound with a generic amine to form an aminopyridine derivative.
Reaction Scheme: this compound + R₂NH --(Pd Catalyst, Base, Solvent)--> 2-(R₂N)-5-isopropoxypyridine + Byproducts
The table below presents a quantitative comparison of the green chemistry metrics for these two reactions under typical laboratory conditions.
| Green Metric | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Ideal Value |
| Atom Economy (AE) | ~75% | ~85% | 100% |
| E-Factor | 25 - 50 | 15 - 30 | 0 |
| Process Mass Intensity (PMI) | 100 - 200 | 80 - 150 | 1 |
Data Interpretation and Causality:
-
Atom Economy: The Buchwald-Hartwig amination often exhibits a higher atom economy because the byproducts (typically a salt and water) have lower molecular weights compared to the boronic acid-derived byproducts in the Suzuki coupling.[12]
-
E-Factor and PMI: The significant contribution to the E-Factor and PMI in both reactions comes from the use of solvents for the reaction and subsequent workup and purification steps.[7] The pharmaceutical industry has seen typical PMI values ranging from 26 to over 100, highlighting the substantial role of solvents and process aids in waste generation.[1][13] The choice of a greener, recyclable solvent can dramatically improve these metrics.[14][15]
Experimental Protocol: Towards a Greener Buchwald-Hartwig Amination
The following protocol outlines a more environmentally conscious approach to the Buchwald-Hartwig amination of this compound, focusing on minimizing waste and improving efficiency.
Objective: To synthesize 2-(diethylamino)-5-isopropoxypyridine with improved green chemistry metrics.
Materials:
-
This compound (1.0 eq)
-
Diethylamine (1.2 eq)
-
Palladium(II) acetate (0.01 eq)
-
S-Phos (0.02 eq)
-
Sodium tert-butoxide (1.4 eq)
-
2-Methyltetrahydrofuran (2-MeTHF) (5 mL/mmol of substrate)
Procedure:
-
To an oven-dried reaction vessel, add palladium(II) acetate, S-Phos, and sodium tert-butoxide under an inert atmosphere.
-
Add 2-MeTHF, followed by this compound and diethylamine.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Separate the organic layer. The aqueous layer can be back-extracted with 2-MeTHF.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a minimal amount of a greener solvent system (e.g., ethyl acetate/heptane).
Causality of Experimental Choices:
-
Catalyst System: The use of a highly active palladium precatalyst with a sterically hindered biarylphosphine ligand like S-Phos allows for lower catalyst loadings and milder reaction conditions, reducing catalyst waste and energy consumption.[16][17]
-
Solvent Selection: 2-MeTHF is a bio-based solvent that is a greener alternative to commonly used polar aprotic solvents like DMF or NMP.[14] Its lower water solubility facilitates easier workup and potential for recycling.
-
Stoichiometry: Using a slight excess of the amine and base ensures complete conversion of the starting material, which can simplify purification and reduce waste from unreacted starting materials.
Visualizing the Path to Greener Synthesis
The following diagrams illustrate the workflow for evaluating and improving the greenness of a chemical reaction.
Caption: Workflow for evaluating and optimizing green chemistry metrics.
Caption: Interrelationship of key green chemistry metrics.
Conclusion: A Data-Driven Approach to Sustainable Synthesis
The evaluation of green chemistry metrics is not merely an academic exercise but a critical component of modern drug development and chemical synthesis.[18] By quantifying the environmental impact of chemical reactions, researchers can make informed decisions to design more sustainable and efficient processes. For reactions involving this compound, a careful selection of reaction type, catalyst system, and solvent can lead to significant improvements in atom economy, E-Factor, and Process Mass Intensity. As the chemical industry continues to embrace the principles of green chemistry, the systematic application of these metrics will be instrumental in driving innovation towards a more sustainable future.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Chemistry Metrics, A Review | MDPI [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 6. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. acs.org [acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. bilder.buecher.de [bilder.buecher.de]
- 13. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-Bromo-5-isopropoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is paramount to synthetic efficiency and success. 2-Bromo-5-isopropoxypyridine is a versatile heterocyclic halide whose utility is defined by its performance in robust, bond-forming reactions. This guide provides an in-depth analysis of its reactivity in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will move beyond simple protocols to dissect the causality behind catalyst selection and compare its performance profile against relevant alternatives, supported by experimental data from analogous systems.
The Molecular Profile of this compound: Electronic and Steric Considerations
The reactivity of this compound in cross-coupling reactions is dictated by the interplay of its structural features. The isopropoxy group at the 5-position is a moderate electron-donating group (EDG) through resonance. This increases the electron density of the pyridine ring, which can influence the rate-determining oxidative addition step of the palladium catalyst into the C-Br bond. Compared to an unsubstituted 2-bromopyridine, the increased electron density can facilitate this crucial step. Furthermore, the pyridine nitrogen itself is a key player, as its lone pair can coordinate to the palladium center, potentially forming unproductive catalyst states if not managed with the appropriate choice of ligands.[1]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for creating carbon-carbon bonds between aryl halides and organoboron compounds.[2][3] Its tolerance for a wide array of functional groups makes it a workhorse in complex molecule synthesis.[4]
Mechanistic Rationale & Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetalation with the boronic acid (or ester), and reductive elimination to yield the biaryl product and regenerate the active catalyst.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Benchmarking
While specific data for this compound is not extensively published, we can extrapolate its performance based on data from structurally analogous substrates. The electron-donating nature of the isopropoxy group generally leads to higher reactivity compared to electron-deficient bromopyridines.
| Substrate Type | Catalyst System (Precursor/Ligand) | Base | Solvent | Temp (°C) | Expected Yield | Rationale / Comments |
| This compound (Electron-Rich) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80-100 | High | The electron-donating isopropoxy group facilitates oxidative addition. Bulky, electron-rich ligands like SPhos are highly effective for heteroaromatic substrates.[2][5] |
| 2-Bromopyridine (Neutral Baseline) | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 85-95 | Good | A standard, reliable system. Yields are generally good but may require longer reaction times or higher catalyst loading compared to activated substrates.[2][6] |
| 2-Bromo-5-nitropyridine (Electron-Poor) | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 100 | Moderate to Good | The electron-withdrawing nitro group can slow oxidative addition but may benefit from different ligand classes. Catalyst choice is critical to avoid side reactions.[7] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent side reactions like boronic acid homocoupling.[5]
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). The use of pre-formed catalysts can also offer better reproducibility.[5]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the residue by column chromatography.[2]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis where aryl amines are common motifs.[8][9] The reaction couples aryl halides with primary or secondary amines.[9]
Mechanistic Rationale & Catalytic Cycle
The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination.[8][9] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu) is critical for the deprotonation step.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Performance Benchmarking
For aminating 2-bromopyridines, catalyst systems employing bulky, electron-rich biaryl phosphine ligands are essential to promote the reductive elimination step and prevent catalyst decomposition.[5]
| Substrate | Catalyst System (Precursor/Ligand) | Base | Solvent | Temp (°C) | Expected Yield | Rationale / Comments |
| This compound | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | High | A robust, general system for a wide range of primary and secondary amines. XPhos is highly effective for electron-rich heteroaryl halides.[5][11] |
| Alternative System | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-100 | Good | BINAP is a classic ligand that often gives good results, though modern biaryl phosphines like XPhos may provide higher turnover and broader scope.[12] |
| Challenging Substrates (e.g., with volatile amines) | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | Satisfactory to High | For volatile amines, careful control of conditions is needed. Yields can range from 55% to near quantitative depending on the amine's structure.[10] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general method for the amination of this compound.
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to 80–110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.[5]
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting aryl halides with terminal alkynes.[13] This reaction is distinguished by its use of a dual catalyst system, typically palladium and a copper(I) co-catalyst.[14][15]
Mechanistic Rationale & Catalytic Cycle
The reaction involves two interconnected cycles. The palladium cycle is similar to the others, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.[14] Copper-free versions of this reaction have also been developed.[15]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Performance Benchmarking
The Sonogashira reaction is generally robust and tolerates a wide range of functional groups. The reactivity order for the halide is I > Br > Cl.[14]
| Substrate | Catalyst System (Pd / Cu / Ligand) | Base | Solvent | Temp (°C) | Expected Yield | Rationale / Comments |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH or Et₃N | THF or DMF | RT to 70 | High | The classic Pd/Cu system is highly effective. The amine often serves as both the base and a co-solvent.[14] Yields are typically high for bromopyridines.[16] |
| Copper-Free System | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Acetonitrile | RT | Moderate to High | Copper-free systems avoid issues with copper acetylide homocoupling (Glaser coupling) and are often preferred for sensitive substrates.[7][15] |
| Structurally Similar Substrate (2-Amino-3-bromopyridine) | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72% - 96% | This optimized system for a related aminobromopyridine demonstrates the high efficiency achievable with this class of substrates.[16][17] |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is adapted from standard procedures for the coupling of bromopyridines.[14][16]
Caption: General experimental workflow for cross-coupling reactions.
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 2.5-5 mol%).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF). Add this compound (1.0 equiv.), the terminal alkyne (1.1–1.2 equiv.), and the amine base (e.g., triethylamine, 2-3 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for 3-12 hours. Monitor the reaction's completion by TLC.
-
Work-up: Upon completion, dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalysts.
-
Extraction & Purification: Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography on silica gel.[14]
Conclusion and Outlook
This compound stands out as a highly competent substrate for palladium-catalyzed cross-coupling reactions. Its electron-rich nature, conferred by the 5-isopropoxy group, generally enhances its reactivity in the critical oxidative addition step, often leading to high yields under relatively mild conditions. For researchers engaged in the synthesis of novel pharmaceuticals or functional materials, this building block offers a reliable and versatile platform for molecular diversification.
When benchmarking against alternatives, it is clear that catalyst and ligand selection must be tailored to the substrate's electronics. While a standard system like Pd(PPh₃)₄ may suffice for a simple 2-bromopyridine in a Suzuki coupling, the use of modern, bulky biarylphosphine ligands such as SPhos and XPhos is highly recommended to unlock the full potential of functionalized substrates like this compound, ensuring high efficiency and broad applicability across Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. scirp.org [scirp.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Bromo-5-isopropoxypyridine
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Bromo-5-isopropoxypyridine. As a substituted bromopyridine, this compound warrants careful handling due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment. The following procedures are based on established best practices and data from structurally similar compounds, providing a robust framework for risk mitigation.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following guidance is synthesized from safety data for the closely related analogue, 2-Bromo-5-isopropylpyridine, and other brominated pyridine derivatives. It is imperative to conduct a site-specific and activity-specific risk assessment before commencing any work.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe chemical handling. Based on data for 2-Bromo-5-isopropylpyridine, this compound is anticipated to be a hazardous substance.
GHS Hazard Classification (Anticipated)
| Hazard Class | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 - Exclamation Mark |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 - Exclamation Mark |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 - Exclamation Mark |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | GHS07 - Exclamation Mark |
Source: Adapted from Sigma-Aldrich data for 2-Bromo-5-isopropylpyridine.
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1][2][3][4] The isopropoxy group may influence the compound's physical properties, but the core hazards of the bromopyridine scaffold should be presumed to be present.
Personal Protective Equipment (PPE): Your Final Barrier of Defense
A multi-layered PPE approach is critical to prevent exposure. The selection of PPE should be based on the specific laboratory operation being performed.
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid/Liquid) | - Chemical splash goggles or safety glasses with side shields- Nitrile or neoprene gloves (double-gloving recommended)- Laboratory coat- Respiratory protection (N95 or higher, based on risk assessment) |
| Solution Preparation and Transfers | - Chemical splash goggles- Face shield (if splash risk is high)- Nitrile or neoprene gloves- Laboratory coat |
| Running Reactions and Work-up | - Chemical splash goggles and face shield- Chemical-resistant gloves (e.g., butyl rubber for extended contact)- Chemical-resistant apron over a laboratory coat- Ensure work is conducted in a certified chemical fume hood |
| Spill Cleanup | - Chemical splash goggles and face shield- Heavy-duty, chemical-resistant gloves- Disposable coveralls- Respiratory protection (as determined by spill size and location) |
Causality Behind PPE Choices:
-
Eye and Face Protection: Bromopyridine derivatives can cause serious eye irritation.[2][3][4] Chemical splash goggles are the minimum requirement. A face shield should be used in conjunction with goggles whenever there is a significant risk of splashing.[2]
-
Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact.[5] For prolonged handling or immersion, more robust gloves like butyl rubber may be necessary. Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection: A standard laboratory coat is sufficient for most operations. A chemical-resistant apron provides an additional layer of protection during procedures with a higher splash potential.
-
Respiratory Protection: Due to the risk of respiratory irritation, weighing and handling of the solid compound should be performed in a manner that minimizes dust generation, preferably within a ventilated enclosure or a chemical fume hood.[1][6] If this is not feasible, a NIOSH-approved respirator is required.[7]
Step-by-Step Safe Handling Protocol
Adherence to a standardized workflow is crucial for minimizing exposure risk.
Workflow for Safe Handling of this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
